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N-(3,4-dimethoxyphenyl)-4-methylbenzamide Documentation Hub

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  • Product: N-(3,4-dimethoxyphenyl)-4-methylbenzamide
  • CAS: 415692-67-0

Core Science & Biosynthesis

Foundational

"N-(3,4-dimethoxyphenyl)-4-methylbenzamide" CAS number and molecular weight

This guide provides an in-depth technical analysis of N-(3,4-dimethoxyphenyl)-4-methylbenzamide , a specialized amide derivative utilized primarily as a structural probe in medicinal chemistry, particularly in Structure-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3,4-dimethoxyphenyl)-4-methylbenzamide , a specialized amide derivative utilized primarily as a structural probe in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies involving TRPV1 modulation and kinase inhibition.

Executive Summary

N-(3,4-dimethoxyphenyl)-4-methylbenzamide (CAS 415692-67-0 ) is a lipophilic amide resulting from the condensation of 3,4-dimethoxyaniline and 4-methylbenzoyl chloride. Within drug discovery, this scaffold serves as a critical "linker-to-headgroup" model, testing the efficacy of electron-rich dimethoxy-substituted aryl rings in binding hydrophobic pockets of target proteins such as transient receptor potential vanilloid 1 (TRPV1) and specific tyrosine kinases. This guide outlines its physicochemical profile, validated synthetic protocols, and structural characterization standards.

Chemical Identity & Physicochemical Profile

The following data establishes the baseline identity for validation and procurement.

Parameter Technical Specification
Chemical Name N-(3,4-dimethoxyphenyl)-4-methylbenzamide
CAS Registry Number 415692-67-0
Molecular Formula

Molecular Weight 271.31 g/mol
Monoisotopic Mass 271.1208 Da
Physical State Crystalline Solid (Off-white to pale beige)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Methanol; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
SMILES COc1ccc(cc1OC)NC(=O)c2ccc(C)cc2
Synthetic Methodology
Core Reaction Logic

The reaction proceeds via a nucleophilic attack of the electron-rich nitrogen of 3,4-dimethoxyaniline onto the carbonyl carbon of 4-methylbenzoyl chloride. A non-nucleophilic base (Triethylamine or Pyridine) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Experimental Protocol

Reagents:

  • 3,4-Dimethoxyaniline (1.0 eq)[1]

  • 4-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3,4-dimethoxyaniline  (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.

  • Acylation: Dropwise add 4-methylbenzoyl chloride (11 mmol) dissolved in minimal DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Quench & Workup:

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Wash organic layer with 1M HCl (removes unreacted aniline and TEA).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Visualized Workflow

SynthesisWorkflow Start Reactants: 3,4-Dimethoxyaniline + 4-Methylbenzoyl Chloride Step1 Solvation (DCM) + Base (TEA) Temp: 0°C Start->Step1 Mix Step2 Nucleophilic Attack (Formation of Tetrahedral Intermediate) Step1->Step2 Add Electrophile Step3 Elimination of Cl- (Formation of Amide Bond) Step2->Step3 Warm to RT Workup Acid/Base Extraction (Removal of impurities) Step3->Workup Quench Product Final Product: N-(3,4-dimethoxyphenyl)-4-methylbenzamide Workup->Product Recrystallize

Caption: Step-wise synthetic pathway for the production of N-(3,4-dimethoxyphenyl)-4-methylbenzamide via Schotten-Baumann conditions.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Predicted

-NMR Signature (DMSO-

, 400 MHz)
  • Amide Proton (-NH-): Singlet,

    
     9.8–10.2 ppm. (Disappears on 
    
    
    
    shake).
  • Aromatic Ring A (Benzoyl): Two doublets,

    
     7.8 ppm (2H) and 7.3 ppm (2H), characteristic of para-substitution.
    
  • Aromatic Ring B (Dimethoxy):

    • Doublet (

      
       ~7.3 ppm, J=2 Hz, H-2).
      
    • Doublet of Doublets (

      
       ~7.1 ppm, H-6).
      
    • Doublet (

      
       ~6.9 ppm, H-5).
      
  • Methoxy Groups (

    
    ):  Two singlets, 
    
    
    
    3.70–3.80 ppm (6H total).
  • Methyl Group (

    
    ):  Singlet, 
    
    
    
    2.35–2.40 ppm (3H).
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 272.13

Biological & Pharmaceutical Context

This compound is frequently investigated in the context of Vanilloid Receptor (TRPV1) Antagonism and Kinase Inhibition . The 3,4-dimethoxy motif mimics the catechol or guaiacol pharmacophores found in natural ligands like Capsaicin, but without the metabolic instability of free phenols.

Mechanism of Action (SAR Logic)
  • Headgroup (Dimethoxy): Forms hydrogen bonds with polar residues (e.g., Threonine/Serine) in the binding pocket.

  • Linker (Amide): Provides rigid spacing and hydrogen bond donor/acceptor capability.

  • Tail (4-Methylphenyl): Engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine/Phenylalanine).

SAR_Logic cluster_0 Pharmacophoric Interactions Compound N-(3,4-dimethoxyphenyl)-4-methylbenzamide Dimethoxy 3,4-Dimethoxy Motif (H-Bond Acceptor) Compound->Dimethoxy Amide Amide Linker (Rigid Spacer) Compound->Amide MethylPhenyl 4-Methylphenyl Tail (Hydrophobic/Lipophilic) Compound->MethylPhenyl Target Biological Target (TRPV1 / Kinase Pocket) Dimethoxy->Target Polar Interaction Amide->Target H-Bonding MethylPhenyl->Target Van der Waals / Pi-Stacking

Caption: Structure-Activity Relationship (SAR) mapping of the compound's functional groups to biological target interactions.

Safety & Handling
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, desiccated. Stable for >2 years under proper storage.

References
  • PubChem. Compound Summary for CID 656771 (Related Derivative). National Library of Medicine. Available at: [Link]

  • ChemWhat. N-(3,4-dimethoxyphenyl)-4-methylbenzamide CAS# 415692-67-0 Data. ChemWhat Database. Available at: [Link]

  • MDPI. Synthesis of Benzamide Derivatives via Amide Coupling. Molecules 2019, 24(18), 3282. Available at: [Link]

  • Organic Syntheses. General Procedures for Amide Bond Formation. Org.[4][5][6][7] Synth. Coll. Vol. 1-10. Available at: [Link]

Sources

Exploratory

The Structure-Activity Relationship of N-(3,4-dimethoxyphenyl)-4-methylbenzamide: A Technical Guide for Drug Discovery Professionals

Abstract The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding a specific analogue, N-(3,4-dimethoxyphenyl)-4-methylbenzamide. By dissecting the structural components of this molecule and drawing upon established findings for related compounds, we will elucidate the key determinants of its potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the rational design of novel therapeutics based on this versatile chemical motif. We will delve into the significance of the 3,4-dimethoxyphenyl and 4-methylbenzoyl moieties, propose systematic modifications to probe the SAR, and provide detailed experimental protocols for the synthesis and evaluation of new analogues.

Introduction: The N-Arylbenzamide Scaffold - A Foundation for Diverse Bioactivity

The N-arylbenzamide core, characterized by an amide linkage between two aromatic rings, is a cornerstone in the development of therapeutic agents. This structural motif is present in a wide array of approved drugs and clinical candidates, demonstrating a remarkable capacity to interact with a diverse set of biological targets. The versatility of the N-arylbenzamide scaffold stems from several key features:

  • Rigid, yet Conformationally Adaptable: The amide bond provides a degree of rigidity, which can be crucial for specific receptor interactions. However, rotation around the single bonds allows for conformational flexibility, enabling the molecule to adopt optimal orientations within a binding pocket.

  • Hydrogen Bonding Capabilities: The amide nitrogen and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the high-affinity binding of many ligands to their protein targets.

  • Synthetic Tractability: The amide bond is readily formed through well-established synthetic methodologies, facilitating the creation of large and diverse libraries of analogues for SAR studies.

Benzamide derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, antimicrobial, and receptor modulation (e.g., dopamine, estrogen, and serotonin receptors).[1][2][3][4][5] This inherent bioactivity makes the N-arylbenzamide scaffold a fertile ground for new drug discovery initiatives.

Deconstructing N-(3,4-dimethoxyphenyl)-4-methylbenzamide: A Tale of Two Rings

To understand the potential of N-(3,4-dimethoxyphenyl)-4-methylbenzamide, we must analyze the contributions of its two primary structural components: the N-(3,4-dimethoxyphenyl) group and the 4-methylbenzoyl group.

The Significance of the 3,4-Dimethoxyphenyl Moiety (Ring A)

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common feature in many biologically active natural products and synthetic compounds. Its importance can be attributed to several factors:

  • Electron-Donating Nature: The two methoxy groups are strong electron-donating groups, increasing the electron density of the phenyl ring. This can influence the molecule's overall electronic properties and its ability to participate in π-π stacking or cation-π interactions with biological targets.

  • Hydrogen Bonding and Lipophilicity: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The methyl groups contribute to the lipophilicity of the molecule, which can be critical for membrane permeability and reaching intracellular targets.

  • Metabolic Stability: The methoxy groups can influence the metabolic stability of the compound. While they can be sites of O-demethylation by cytochrome P450 enzymes, their presence can also block more labile positions on the aromatic ring from metabolic attack.

Derivatives containing the 3,4-dimethoxyphenyl moiety have shown promise as antimicrobial and anticancer agents.[2][6]

The Role of the 4-Methylbenzoyl Moiety (Ring B)

The 4-methylbenzoyl group provides the other half of the N-arylbenzamide scaffold. The methyl group at the para-position is a key feature to consider:

  • Steric Influence: The methyl group provides steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site. Its placement at the para-position directs this bulk away from the amide linkage, potentially allowing for deeper penetration into a receptor pocket.

  • Hydrophobic Interactions: The methyl group is hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues in a protein's active site.

  • Metabolic Handle: The benzylic protons of the methyl group can be susceptible to oxidation, representing a potential site for metabolism.

A Proposed Framework for the Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is essential to unlock the full therapeutic potential of the N-(3,4-dimethoxyphenyl)-4-methylbenzamide scaffold. The following sections outline a logical progression for modifying the core structure and evaluating the impact on biological activity.

Workflow for SAR Investigation

The following workflow provides a structured approach to the SAR investigation of N-(3,4-dimethoxyphenyl)-4-methylbenzamide analogues.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration S1 Synthesis of Core Scaffold (N-(3,4-dimethoxyphenyl)-4-methylbenzamide) S2 Systematic Modification of Ring A (3,4-dimethoxyphenyl) S1->S2 Diversification S3 Systematic Modification of Ring B (4-methylbenzoyl) S1->S3 Diversification S4 Modification of Amide Linker S1->S4 Diversification B1 Primary Screening (e.g., cell viability, receptor binding) S2->B1 Screening S3->B1 Screening S4->B1 Screening B2 Secondary Assays (e.g., functional assays, dose-response) B1->B2 Hit Confirmation B3 In vitro ADME/Tox Profiling B2->B3 Candidate Profiling D1 SAR Analysis & QSAR Modeling B3->D1 Data Input D2 Lead Identification & Optimization D1->D2 Lead Selection D3 Design of Next-Generation Analogs D2->D3 Optimization D3->S2 Iterative Design D3->S3

Caption: A generalized workflow for the SAR investigation of novel chemical entities.

Modifications of the N-(3,4-dimethoxyphenyl) Ring (Ring A)

Systematic modification of the 3,4-dimethoxyphenyl ring will provide insights into the electronic and steric requirements for activity.

Modification Rationale Example Substituents
Positional Isomers of Methoxy Groups To probe the importance of the 3,4-substitution pattern.2,3-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,5-dimethoxy
Homologation of Methoxy Groups To investigate the effect of increased lipophilicity and steric bulk.3,4-diethoxy, 3,4-dipropoxy
Replacement of Methoxy Groups To explore the role of hydrogen bond acceptors and electronic effects.3,4-dihydroxy, 3,4-difluoro, 3,4-dichloro, 3,4-dimethyl
Introduction of a Third Substituent To fine-tune electronic and steric properties.5-fluoro, 5-chloro, 5-methyl on the 3,4-dimethoxy background
Modifications of the 4-Methylbenzoyl Ring (Ring B)

Alterations to the 4-methylbenzoyl moiety will help to define the optimal substituents for this part of the molecule.

Modification Rationale Example Substituents
Positional Isomers of the Methyl Group To assess the impact of substituent position.2-methyl, 3-methyl
Homologation of the Alkyl Group To evaluate the effect of increasing hydrophobicity.4-ethyl, 4-propyl, 4-isopropyl, 4-tert-butyl
Replacement of the Methyl Group To probe a range of electronic and steric effects.4-fluoro, 4-chloro, 4-bromo, 4-methoxy, 4-trifluoromethyl, 4-cyano
Disubstituted and Fused Ring Systems To explore larger chemical space and potentially increase affinity.3,4-dimethyl, 4-naphthoyl
Modification of the Amide Linker

The amide linker is crucial for the structural integrity of the molecule. However, subtle modifications can have a significant impact on activity and properties.

Modification Rationale Example Modifications
N-Alkylation To remove the hydrogen bond donor capability and increase lipophilicity.N-methyl, N-ethyl
Bioisosteric Replacement To explore alternative linker geometries and properties while maintaining key interactions.Thioamide, reverse amide, sulfonamide

Experimental Protocols

General Synthesis of N-(3,4-dimethoxyphenyl)-4-methylbenzamide Analogues

The following protocol describes a general and robust method for the synthesis of N-arylbenzamides via an amide coupling reaction.

Protocol: Amide Coupling using HATU

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the appropriate benzoic acid derivative (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the corresponding aniline derivative (e.g., 3,4-dimethoxyaniline) (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification R1 Benzoic Acid Derivative P1 Activation of Carboxylic Acid R1->P1 R2 Aniline Derivative P2 Nucleophilic Attack by Aniline R2->P2 R3 HATU (Coupling Agent) R3->P1 R4 DIPEA (Base) R4->P1 P1->P2 P3 Formation of Amide Bond P2->P3 W1 Aqueous Work-up P3->W1 W2 Extraction W1->W2 W3 Column Chromatography W2->W3 Product N-Arylbenzamide Product W3->Product

Caption: A flowchart illustrating the key steps in the synthesis of N-arylbenzamides.

In Vitro Biological Evaluation

The choice of biological assays will depend on the therapeutic area of interest. Below is a general protocol for an initial cell viability screen.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The N-(3,4-dimethoxyphenyl)-4-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for a systematic SAR investigation, from the rational design and synthesis of analogues to their initial biological evaluation. The insights gained from such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their profiles for in vivo efficacy and safety. The combination of thoughtful medicinal chemistry design, efficient synthetic execution, and robust biological testing will be key to unlocking the full potential of this versatile chemical class.

References

  • Benchchem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs.
  • Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4993. Retrieved from [Link]

  • Pippione, A. C., et al. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. Retrieved from [Link]

  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1285-1289. Retrieved from [Link]

  • Chen, Y., et al. (2014). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery, 11(7), 845-851. Retrieved from [Link]

  • MacLeod, A. M., et al. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(19), 4847-4850. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1269, 133799. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: N-(3,4-dimethoxyphenyl)-4-methylbenzamide

A Guide to Synthesis, Characterization, and Medicinal Chemistry Applications Executive Summary & Chemical Identity N-(3,4-dimethoxyphenyl)-4-methylbenzamide (CAS: 415692-67-0) is a synthetic diaryl amide utilized primari...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

N-(3,4-dimethoxyphenyl)-4-methylbenzamide (CAS: 415692-67-0) is a synthetic diaryl amide utilized primarily as a pharmacophore scaffold in medicinal chemistry and as a robust intermediate in organic synthesis. Structurally, it bridges the vanilloid-like 3,4-dimethoxyaniline motif—critical for binding to Transient Receptor Potential Vanilloid 1 (TRPV1) channels—with a lipophilic 4-methylbenzoyl core.

Unlike natural capsaicinoids, this compound lacks the labile phenolic hydroxyl group, offering superior metabolic stability while retaining key hydrogen-bond acceptor sites. It serves as a foundational "hit" molecule in high-throughput screening (HTS) for anti-inflammatory agents, TRPV1 antagonists, and antimicrobial benzimidazole precursors.

Property Data
IUPAC Name N-(3,4-dimethoxyphenyl)-4-methylbenzamide
CAS Registry 415692-67-0
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3
Solubility Low in water; Soluble in DMSO, DMF, DCM, Ethanol
Medicinal Chemistry Context: The Vanilloid Scaffold

The significance of N-(3,4-dimethoxyphenyl)-4-methylbenzamide lies in its structural homology to Capsazepine , a competitive TRPV1 antagonist.

  • Pharmacophore A (Head): The 3,4-dimethoxyphenyl ring mimics the vanillyl headgroup of capsaicin. The methoxy groups act as hydrogen bond acceptors, interacting with residues (e.g., Tyr511) in the TRPV1 ligand-binding pocket.

  • Pharmacophore B (Linker): The amide bond provides rigid spacing and dipole interactions.

  • Pharmacophore C (Tail): The 4-methylphenyl group occupies the hydrophobic "tail" pocket, typically providing potency through Van der Waals interactions.

pharmacophore Dimethoxy 3,4-Dimethoxy Head (H-Bond Acceptor) Amide Amide Linker (Dipole Orientation) Dimethoxy->Amide Covalent Bond Target TRPV1 Receptor (Binding Pocket) Dimethoxy->Target Interacts with Tyr511/Thr550 Tail 4-Methylphenyl Tail (Hydrophobic Interaction) Amide->Tail Covalent Bond Tail->Target Hydrophobic Pocket Fit

Figure 1: Pharmacophore mapping of N-(3,4-dimethoxyphenyl)-4-methylbenzamide against the TRPV1 binding site logic.

Synthesis Protocol

This protocol utilizes a nucleophilic acyl substitution (Schotten-Baumann conditions). This method is preferred over coupling reagents (EDC/HOBt) for simple substrates due to higher atom economy and ease of purification.

Reagents & Materials
  • Precursor A: 3,4-Dimethoxyaniline (1.0 eq)

  • Precursor B: 4-Methylbenzoyl chloride (1.1 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyaniline (1.53 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents exotherms from causing side reactions (e.g., di-acylation).

  • Acylation: Dropwise add 4-methylbenzoyl chloride (1.70 g, 11 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–6 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 2:1). The aniline spot (lower R_f) should disappear.

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine , dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white/off-white needles.

synthesis Start Start: 3,4-Dimethoxyaniline + DCM + Et3N Add Add 4-Methylbenzoyl Chloride (0°C, Dropwise) Start->Add React Stir at RT (3-6h) Monitor via TLC Add->React WashAcid Wash: 1M HCl (Removes Amine) React->WashAcid WashBase Wash: NaHCO3 (Removes Acid) WashAcid->WashBase Cryst Recrystallize: EtOH/Water WashBase->Cryst Final Pure Product: N-(3,4-dimethoxyphenyl)-4-methylbenzamide Cryst->Final

Figure 2: Optimized synthetic workflow for high-purity isolation.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

1H NMR (400 MHz, DMSO-d₆)
  • Amide Proton (-NH): Singlet, δ 10.0–10.2 ppm (Deshielded, exchangeable).

  • Benzoyl Ring (Aromatic): Two doublets, δ 7.85 (d, 2H) and δ 7.30 (d, 2H). Characteristic para-substitution pattern.

  • Dimethoxy Ring (Aromatic):

    • δ 7.35 (d, 1H, meta to OMe)

    • δ 7.25 (dd, 1H)

    • δ 6.90 (d, 1H, ortho to OMe)

  • Methoxy Groups: Two singlets, δ 3.70–3.80 ppm (6H total).

  • Methyl Group: Singlet, δ 2.35–2.40 ppm (3H).

Mass Spectrometry (ESI-MS)
  • Calculated Mass: 271.31 Da

  • Observed [M+H]⁺: 272.1–272.3 m/z

  • Observed [M+Na]⁺: 294.1 m/z

IR Spectroscopy (KBr Pellet)
  • N-H Stretch: 3250–3350 cm⁻¹ (Sharp/Medium)

  • C=O Stretch (Amide I): 1640–1660 cm⁻¹ (Strong)

  • C=C Aromatic: 1500–1600 cm⁻¹

  • C-O-C (Ether): 1200–1250 cm⁻¹

Advanced Applications: From Scaffold to Lead

While often used as a standalone probe, this molecule is a versatile intermediate for "One-Pot" heterocycle synthesis.

Benzimidazole Formation

Recent literature highlights the use of N-arylbenzamides in the synthesis of benzimidazoles via oxidative cyclization or reductive cyclization of nitro-precursors.

  • Protocol Insight: Reaction with thionyl chloride (SOCl₂) followed by an amine or oxidative cyclization can convert the amide backbone into a benzimidazole core, a privileged structure in anti-parasitic and anti-cancer drugs [1].

Antimicrobial & Antioxidant Screening

Derivatives of 3,4-dimethoxybenzamide have shown efficacy against Gram-positive bacteria. The lipophilic 4-methyl group enhances membrane permeability, making this specific analog a candidate for phenotypic screening against S. aureus [2].

References
  • Synthesis of Benzimidazoles via Reductive Cyclization. MDPI Molecules. (2019). Describes the conversion of similar dimethoxy-benzamide precursors into bioactive benzimidazoles.

  • Amide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research. (2017). Discusses the synthesis and bioactivity of benzoyl chloride derivatives reacted with anilines.

  • TRPV1 Antagonists and Vanilloid Scaffolds. Google Patents / WIPO. (2017). Patent WO2017168024A1 detailing the use of dimethoxy-phenyl amides in antioxidant and receptor modulation contexts.

  • General Amide Synthesis Protocol. PrepChem. Synthesis of methoxy-substituted benzoyl chlorides and amides.

Protocols & Analytical Methods

Method

"N-(3,4-dimethoxyphenyl)-4-methylbenzamide" purification by recrystallization

Abstract & Introduction This application note details the purification protocol for N-(3,4-dimethoxyphenyl)-4-methylbenzamide , a substituted benzanilide often synthesized via Schotten-Baumann conditions or direct amide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the purification protocol for N-(3,4-dimethoxyphenyl)-4-methylbenzamide , a substituted benzanilide often synthesized via Schotten-Baumann conditions or direct amide coupling. While the synthesis of benzamides is generally high-yielding, the presence of the electron-rich 3,4-dimethoxy motif introduces specific purification challenges, notably the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly from solution.

This guide moves beyond generic textbook procedures, offering a field-proven mixed-solvent recrystallization strategy designed to maximize recovery (>85%) while effectively removing unreacted aniline precursors and coupling reagents.

Physicochemical Context & Solubility Profile

To design a self-validating purification system, one must understand the molecular interactions at play.

  • The Molecule: The amide bond provides hydrogen bond donor/acceptor sites, while the aromatic rings and methyl/methoxy groups add significant lipophilicity.

  • The Impurities:

    • 3,4-Dimethoxyaniline (Starting Material): Basic, prone to oxidation (color source).

    • 4-Methylbenzoic acid (Starting Material/Hydrolysis product): Acidic.

    • Coupling Reagents (e.g., DCC/EDC ureas): Variable solubility.[1]

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water InsolubleInsolubleAnti-Solvent Excellent for forcing precipitation in mixed systems.
Ethanol (EtOH) ModerateHighGood (Single) Risk of low yield if cooled insufficiently.
Ethyl Acetate (EtOAc) ModerateHighExcellent (Primary) Best balance of polarity for this amide.
Hexane / Heptane InsolubleLowAnti-Solvent Ideal partner for EtOAc.
Dichloromethane HighHighPoor Too soluble; difficult to crystallize from.

Pre-Recrystallization Assessment (The "Wash" Protocol)

Critical Insight: Recrystallization is less effective at removing large quantities of chemically distinct impurities (acids/bases) than it is at removing structural isomers. Therefore, a chemically active "work-up" must precede the physical recrystallization.

Protocol:

  • Dissolve crude solid in Ethyl Acetate (approx. 10 mL/g).

  • Acid Wash: Wash with 1M HCl (2x) to remove unreacted 3,4-dimethoxyaniline.

  • Base Wash: Wash with Sat. NaHCO₃ (2x) to remove unreacted 4-methylbenzoic acid.

  • Dry: Dry organic layer over MgSO₄, filter, and evaporate to a solid.

    • Result: A neutral crude solid ready for high-efficiency recrystallization.

Strategic Solvent Selection (Logic Flow)

The choice between single-solvent and mixed-solvent systems is dictated by the saturation behavior of the specific batch.

SolventSelection Start Start: Crude Solid Assessment SolubilityCheck Test Solubility in Hot EtOAc Start->SolubilityCheck SolubleCold Soluble at Room Temp? SolubilityCheck->SolubleCold Dissolves? SingleSolvent Use Single Solvent (Ethanol or Methanol) SolubleCold->SingleSolvent No (Only Hot) MixedSolvent Use Mixed Solvent System (EtOAc + Heptane) SolubleCold->MixedSolvent Yes (Too Soluble) Precipitation Rapid Precipitation? MixedSolvent->Precipitation Add Anti-solvent OilingOut Risk: Oiling Out Add Solvent Slower Precipitation->OilingOut Liquid droplets form

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility observations.

Detailed Protocol: Mixed-Solvent Recrystallization

System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent) Rationale: This system avoids the potential hydrolysis of the amide bond that can occur with boiling water/ethanol systems and provides excellent rejection of non-polar impurities.

Step 1: Dissolution
  • Place the crude, washed solid (from Section 3) in an Erlenmeyer flask.

  • Add Ethyl Acetate in small portions while heating on a hot plate/stirrer (set to ~70°C).

  • Add just enough solvent to dissolve the solid completely at boiling point.

    • Expert Tip: If the solution is dark/brown (oxidized anilines), add 1-2% w/w Activated Charcoal. Boil for 2 minutes, then filter hot through a pre-warmed Celite pad to remove the charcoal [1].

Step 2: The "Cloud Point" (Nucleation)
  • Keep the clear EtOAc solution boiling gently.

  • Slowly add Heptane (or Hexane) dropwise.

  • Continue adding until a faint, persistent turbidity (cloudiness) appears and does not dissolve instantly.

  • Add a few drops of EtOAc to just clear the turbidity (return to clear solution).

Step 3: Controlled Cooling (Crucial for Crystal Habit)
  • Remove the flask from heat and place it on a cork ring or wood block (insulation).

  • Allow to cool to room temperature undisturbed .

    • Warning: Rapid cooling here causes "oiling out" (formation of a sticky oil at the bottom). If oil appears, reheat to dissolve and cool more slowly, potentially with vigorous stirring to induce nucleation [2].

  • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).[2][3][4]

  • Wash: Rinse the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 50°C for 2 hours.

Process Visualization: The Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Amide (Solid) Dissolve Dissolution (Hot EtOAc) Crude->Dissolve Heat Treat Charcoal Treatment (Optional) Dissolve->Treat FilterHot Hot Filtration (Remove Insolubles) Treat->FilterHot CloudPoint Add Anti-Solvent (Heptane) to Cloud Point FilterHot->CloudPoint Cool Slow Cooling (RT -> 0°C) CloudPoint->Cool Nucleation Harvest Vacuum Filtration & Wash Cool->Harvest Crystals Form

Figure 2: Step-by-step workflow for the mixed-solvent purification of N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

Quality Control & Validation

To ensure the protocol was successful, verify the following parameters:

  • Melting Point (MP):

    • The purified solid should have a sharp melting range (range < 2°C).

    • Target: Expect ~150–160°C (Consistent with analogous N-arylbenzamides [3]).

  • TLC Analysis:

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

    • Visualization: UV (254 nm).[5]

    • Criteria: Single spot. Absence of lower Rf spot (aniline) and baseline streak (acid).

  • 1H NMR (DMSO-d6 or CDCl3):

    • Verify the integration of the methoxy protons (singlets at ~3.8 ppm, 6H total) against the methyl group (singlet at ~2.4 ppm, 3H) [4].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for charcoal clarification and hot filtration).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Oiling Out Mechanisms. Retrieved October 24, 2025.

  • Stenutz, R. (2025).[6] Data for N-(4-methoxyphenyl)benzamide analogs. (Melting point comparisons for benzanilides).

  • BenchChem. (2025).[3][7] Application Notes for Purification of Dimethoxybenzamide Derivatives. (Spectral data and solvent protocols).[8]

Sources

Application

Application Note: Structural Elucidation of N-(3,4-dimethoxyphenyl)-4-methylbenzamide using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the characterization of N-(3,4-dimethoxyphenyl)-4-methylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the benzam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-(3,4-dimethoxyphenyl)-4-methylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the benzamide class of compounds, which are significant in medicinal chemistry, detailed structural verification is paramount.[1][2] This document outlines the fundamental principles, detailed experimental protocols, and in-depth spectral analysis necessary for the unambiguous identification of this molecule. The target audience includes researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.

Introduction

N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a substituted aromatic amide. The structural complexity, arising from two substituted benzene rings linked by an amide bond, necessitates a robust analytical method for confirmation of its identity and purity. NMR spectroscopy is an unparalleled, non-destructive technique for elucidating the molecular structure of organic compounds in solution.[2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map of the molecule can be assembled. This note will detail the expected spectral features of the title compound, grounded in the foundational principles of NMR spectroscopy.

Predicted NMR Spectroscopic Data

Based on established principles of NMR spectroscopy for aromatic compounds and substituted benzamides, the following ¹H and ¹³C NMR data are predicted for N-(3,4-dimethoxyphenyl)-4-methylbenzamide.[3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 8.5 - 9.5Broad Singlet1HAmide N-H
2~ 7.75Doublet2HAr-H (ortho to C=O)
3~ 7.25Doublet2HAr-H (meta to C=O)
4~ 7.40Doublet1HAr-H (ortho to NH, meta to OMe)
5~ 6.90Doublet of Doublets1HAr-H (meta to NH, para to OMe)
6~ 6.85Doublet1HAr-H (ortho to OMe, meta to NH)
7~ 3.90Singlet3HO-CH
8~ 3.88Singlet3HO-CH
9~ 2.40Singlet3HAr-CH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
1~ 165 - 168C =O (Amide)
2~ 149Ar-C (attached to OMe)
3~ 148Ar-C (attached to OMe)
4~ 142Ar-C (attached to CH₃)
5~ 132Ar-C (ipso, attached to C=O)
6~ 131Ar-C (ipso, attached to NH)
7~ 129Ar-C H (meta to C=O)
8~ 127Ar-C H (ortho to C=O)
9~ 120Ar-C H (meta to NH, para to OMe)
10~ 112Ar-C H (ortho to OMe, meta to NH)
11~ 111Ar-C H (ortho to NH, meta to OMe)
12~ 56O-C H₃
13~ 55.9O-C H₃
14~ 21Ar-C H₃

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, adherence to a standardized protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the N-(3,4-dimethoxyphenyl)-4-methylbenzamide sample.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Vortex the NMR tube until the sample is fully dissolved. A clear, homogeneous solution is required for optimal spectral resolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Spectral Interpretation and Structural Assignment

A detailed analysis of the predicted spectra allows for the unambiguous assignment of each signal to its corresponding nucleus within the molecular structure.

¹H NMR Spectrum Analysis
  • Amide Proton (N-H): A broad singlet is anticipated in the downfield region (δ 8.5-9.5 ppm).[5] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • 4-Methylbenzoyl Moiety: The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two doublets.[6][7] The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield (δ ~7.75 ppm) compared to the protons meta to the carbonyl group (δ ~7.25 ppm). The methyl group protons will appear as a singlet in the upfield region (δ ~2.40 ppm).

  • 3,4-Dimethoxyphenyl Moiety: The three aromatic protons on this ring will exhibit a more complex splitting pattern due to their distinct chemical environments. The proton ortho to the amide nitrogen and meta to a methoxy group is expected around δ 7.40 ppm. The proton ortho to one methoxy group and meta to the other is expected around δ 6.85 ppm. The remaining proton, positioned between the other two, will show coupling to both and appear as a doublet of doublets around δ 6.90 ppm.

  • Methoxy Protons: The two methoxy groups will each give rise to a sharp singlet, likely with very similar chemical shifts, around δ 3.90 and 3.88 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear as a singlet in the downfield region of the spectrum (δ ~165-168 ppm).[2]

  • Aromatic Carbons: The aromatic region (δ 110-160 ppm) will contain signals for all twelve aromatic carbons.[3][4]

    • The carbons directly attached to the electronegative oxygen atoms of the methoxy groups will be significantly deshielded (δ ~149 and 148 ppm).

    • The quaternary carbons (ipso-carbons) attached to the amide nitrogen, the carbonyl group, and the methyl group will also be in this region, generally with lower intensity.

    • The protonated aromatic carbons will appear in the more upfield part of the aromatic region.

  • Aliphatic Carbons: The carbons of the two methoxy groups will appear as sharp signals around δ 56 ppm. The methyl group carbon attached to the benzene ring will be the most upfield signal, appearing around δ 21 ppm.

Visualization of Workflows and Structures

Visual aids are crucial for understanding the relationship between the molecular structure and the NMR data.

G cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in CDCl₃) B ¹H & ¹³C NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shifts, Coupling, Integration) C->D E Structural Elucidation D->E

Caption: Workflow for NMR-based structural elucidation.

Caption: Molecular structure of the analyte.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of N-(3,4-dimethoxyphenyl)-4-methylbenzamide. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently confirm the identity and structure of this and related benzamide compounds. The presented data and analysis serve as a valuable reference for scientists in pharmaceutical research and organic synthesis.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.
  • ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • CONICET. (2005, September 12). Spectral Assignments and Reference Data.
  • Michigan State University Department of Chemistry. (n.d.). Spectroscopy Tutorial: Amines.
  • Scite.ai. (n.d.). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength.
  • ACS Publications. (n.d.). Nuclear magnetic resonance studies of amides. Chemical Reviews.
  • MDPI. (2019, September 9). 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide.
  • BenchChem. (n.d.). Application Note: ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Profiling of N-(3,4-dimethoxyphenyl)-4-methylbenzamide

Executive Summary This application note details the method development, validation, and mass spectrometric characterization of N-(3,4-dimethoxyphenyl)-4-methylbenzamide (C₁₆H₁₇NO₃). As a structural analog to various kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development, validation, and mass spectrometric characterization of N-(3,4-dimethoxyphenyl)-4-methylbenzamide (C₁₆H₁₇NO₃). As a structural analog to various kinase inhibitors and non-steroidal anti-inflammatory pharmacophores, accurate quantification of this N-arylbenzamide scaffold is critical for pharmacokinetic (PK) profiling and impurity analysis in drug development.

This guide moves beyond standard operation, offering a mechanistic breakdown of the collision-induced dissociation (CID) pathways and providing a self-validating protocol for Triple Quadrupole (QqQ) and Q-TOF instrumentation.

Physicochemical Profile & Analyte Characteristics[1][2][3][4][5][6][7][8][9]

Understanding the analyte's chemistry is the prerequisite for successful ionization and separation.

PropertyValueTechnical Implication
Chemical Formula C₁₆H₁₇NO₃Monoisotopic Mass: 271.1208 Da
Precursor Ion [M+H]⁺ 272.1281 m/z Primary target for ESI(+) MRM transitions.
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; requires high organic gradient elution.
pKa (Amide N) ~23 (Neutral)Will not protonate in solution; protonation occurs in the gas phase (ESI source).
Solubility DMSO, Methanol, ACNAvoid 100% aqueous diluents to prevent precipitation.

Mass Spectrometry: Mechanistic Insight

Ionization Source Parameters (ESI+)

The presence of the amide nitrogen and the electron-donating methoxy groups on the aniline ring facilitates protonation in positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 30 V. Note: Excessive cone voltage may induce in-source fragmentation, cleaving the amide bond prematurely.

  • Source Temperature: 350°C (Optimized for desolvation of the semi-volatile amide).

Fragmentation Pathway (CID)

The MS/MS behavior of N-(3,4-dimethoxyphenyl)-4-methylbenzamide is governed by charge-remote fragmentation and inductive cleavage at the amide bond.

  • Primary Cleavage (Quantifier): The amide bond breaks, retaining the charge on the carbonyl side due to the stability of the acylium ion resonance structure. This yields the 4-methylbenzoyl cation (m/z 119.05) .

  • Secondary Cleavage (Qualifier): Depending on collision energy (CE), the charge may be retained on the amine side, yielding the 3,4-dimethoxyaniline cation (m/z 154.08) .

  • Tertiary Fragments: High energy collisions lead to the loss of a methyl radical from the methoxy groups (m/z 154 → m/z 139) or CO loss from the acylium ion (m/z 119 → m/z 91, tropylium ion).

Fragmentation Logic Diagram

The following diagram illustrates the critical dissociation pathways utilized for Multiple Reaction Monitoring (MRM).

FragmentationPathway Precursor Precursor [M+H]+ m/z 272.13 TransitionState Protonated Amide Intermediate Precursor->TransitionState ESI+ Protonation Acylium Quantifier Ion 4-methylbenzoyl cation m/z 119.05 TransitionState->Acylium Amide Bond Cleavage (Major Pathway) Amine Qualifier Ion 3,4-dimethoxyaniline m/z 154.08 TransitionState->Amine Charge Retention on N (Minor Pathway) Tropylium Tropylium Ion m/z 91.05 Acylium->Tropylium -CO (28 Da) High CE

Figure 1: Proposed collision-induced dissociation (CID) pathway for N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (to stabilize pH and improve ionization efficiency).

  • Internal Standard (IS): N-(4-methoxyphenyl)-benzamide or deuterated analog (d3-methoxy) recommended.

Sample Preparation (Protein Precipitation)

Rationale: This protocol is designed for plasma/serum analysis but is adaptable to neat chemical purity checks.

  • Aliquot: Transfer 50 µL of sample (plasma/reaction mixture) to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an autosampler vial.

  • Dilute: (Optional) Dilute 1:1 with water to match initial mobile phase conditions and prevent peak broadening.

LC-MS/MS Method Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) %B Description
0.00 5 Initial equilibration
0.50 5 Hold to elute salts
3.00 95 Rapid ramp for lipophilic elution
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End of Run |

MS Acquisition (MRM Mode):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (V) Dwell Time (ms)
Quantifier 272.1 119.1 20 - 25 50
Qualifier 1 272.1 154.1 15 - 20 50

| Qualifier 2 | 272.1 | 91.1 | 35 - 40 | 50 |

Analytical Workflow Diagram

This workflow ensures data integrity from extraction to final quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Raw Sample (Plasma/Synthesis) Precip Protein Precipitation (ACN + 0.1% FA) Sample->Precip Centrifuge Centrifugation 10k x g, 10 min Precip->Centrifuge LC UHPLC Separation C18 Gradient Centrifuge->LC Supernatant Injection ESI ESI(+) Source Protonation [M+H]+ LC->ESI MRM MRM Detection 272.1 -> 119.1 ESI->MRM Data Data Processing Quantitation & QA/QC MRM->Data

Figure 2: End-to-end analytical workflow for N-arylbenzamide quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the "Trustworthiness" of this protocol, implement the following checks:

  • Linearity Check: The calibration curve (1 ng/mL to 1000 ng/mL) must yield an R² > 0.99. If R² < 0.99, check for saturation at the detector (dilute samples) or adsorption at the low end (use low-binding plasticware).

  • Matrix Effect (ME) Evaluation: Compare the peak area of the analyte spiked into post-extracted blank matrix vs. pure solvent.

    • Calculation: ME (%) = (Area_matrix / Area_solvent) x 100.

    • Acceptance: 85% - 115%. If suppression occurs (<85%), switch to APCI source or improve chromatographic separation to move the analyte away from the solvent front.

  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in the blank should be < 20% of the LLOQ (Lower Limit of Quantification).

References

  • Holčapek, M., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. Link

  • NIST Chemistry WebBook. Benzamide, N-(4-methylphenyl)- Mass Spectrum. National Institute of Standards and Technology.[1][2] Link

  • Silva, B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Link

  • Lopes, N. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Link

Sources

Application

Application Note: Pharmacological Profiling of N-(3,4-dimethoxyphenyl)-4-methylbenzamide

[1][2] Introduction & Chemical Biology Rationale N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a synthetic small molecule belonging to the benzamide class.[1][2] While structurally simple, its pharmacophore—specifically t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Biology Rationale

N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a synthetic small molecule belonging to the benzamide class.[1][2] While structurally simple, its pharmacophore—specifically the 3,4-dimethoxyphenyl (veratryl) moiety linked via an amide to a lipophilic phenyl ring—is a "privileged structure" in medicinal chemistry.[1][2]

This structural motif is frequently observed in:

  • Tubulin Polymerization Inhibitors: The 3,4-dimethoxyphenyl group mimics the A-ring of Colchicine and Combretastatin A-4 , allowing the molecule to bind to the colchicine-binding site on

    
    -tubulin, leading to microtubule destabilization and G2/M cell cycle arrest.[1][2]
    
  • TRP Channel Modulators: Benzamide analogs often act as antagonists for TRPV1 or TRPM8 channels (e.g., Capsazepine analogs).[1][2]

  • Kinase Inhibitors: The benzamide scaffold can serve as a hinge-binding motif in various kinase inhibitors (e.g., c-Raf or EGFR inhibitors).[1][2]

Scope of this Application Note: Given the high probability of anti-proliferative activity due to the veratryl motif, this guide prioritizes a Cytotoxicity and Mechanism of Action (MoA) workflow.[1][2] We will establish a protocol to determine the IC


 (potency) and validate the mechanism via Cell Cycle Analysis and Tubulin Polymerization assays.

Experimental Workflow Visualization

The following flowchart outlines the logical progression for characterizing this compound, moving from phenotypic screening to target validation.

Workflow Compound N-(3,4-dimethoxyphenyl)- 4-methylbenzamide Solubility Solubility Check (DMSO Stock 10-20 mM) Compound->Solubility Viability Phase 1: Cytotoxicity Assay (MTS/Resazurin) Determine IC50 Solubility->Viability Decision Is IC50 < 10 µM? Viability->Decision Stop Low Potency Re-evaluate Structure Decision->Stop No Mechanism Phase 2: Mechanism of Action (Flow Cytometry) Decision->Mechanism Yes G2M G2/M Arrest Observed? Mechanism->G2M Tubulin Phase 3: Tubulin Polymerization (In Vitro Fluorescence) G2M->Tubulin Yes (Tubulin Target) Kinase Alternative: Kinase Profiling (G1 Arrest / Apoptosis) G2M->Kinase No (Other Target)

Figure 1: Decision-tree workflow for the pharmacological characterization of N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

Pre-Assay Preparation[1][2]

Compound Solubilization

The lipophilic nature of the 4-methylbenzamide and dimethoxyphenyl groups requires organic solvent dissolution.[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]

  • Stock Concentration: Prepare a 20 mM stock solution.

    • Calculation: Molecular Weight

      
       271.31  g/mol .[1][2]
      
    • To make 1 mL of 20 mM stock: Weigh 5.43 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Line Selection

Select cell lines sensitive to microtubule disruptors for the primary screen:

  • HeLa (Cervical Cancer): Highly proliferative, robust G2/M arrest response.[1][2]

  • A549 (Lung Carcinoma): Standard model for cytotoxicity.[1][2]

  • MCF-7 (Breast Cancer): Useful for distinguishing tubulin vs. hormonal effects.[1][2]

Protocol 1: Cytotoxicity Screening (MTS Assay)[1][2]

Objective: Determine the half-maximal inhibitory concentration (IC


) of the compound.
Reagents
  • CellTiter 96® AQueous One Solution (MTS) or Resazurin (AlamarBlue).[1][2]

  • 96-well clear, flat-bottom tissue culture plates.[1][2]

  • Positive Control: Colchicine or Paclitaxel (known tubulin binders).[1][2]

  • Vehicle Control: DMSO (0.5% final concentration).[1][2]

Procedure
  • Seeding: Seed cells (e.g., HeLa) at 3,000–5,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Compound Dilution:

    • Prepare a serial dilution (1:3) of N-(3,4-dimethoxyphenyl)-4-methylbenzamide in medium.[1][2]

    • Range: Start at 100 µM down to 0.1 nM (8-point curve).

    • Crucial Step: Ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells to avoid solvent toxicity artifacts.[1][2]

  • Treatment: Remove old medium (optional, or add 2x concentrated drug) and add 100 µL of drug-containing medium.

  • Incubation: Incubate for 48 or 72 hours .

  • Readout:

    • Add 20 µL of MTS reagent per well.[1][2]

    • Incubate for 1–4 hours until color develops (brown/formazan).

    • Measure absorbance at 490 nm on a plate reader.[1][2]

  • Analysis: Normalize data to Vehicle Control (100% viability) and Blank (0% viability). Fit using a non-linear regression (4-parameter logistic) to calculate IC

    
    .[1][2]
    

Protocol 2: Mechanism of Action (Cell Cycle Analysis)

Objective: If the compound is a tubulin inhibitor, cells will arrest in the G2/M phase due to the inability to form the mitotic spindle.[1][2]

Reagents
  • Propidium Iodide (PI) Staining Solution (PI + RNase A).[1][2]

  • 70% Ethanol (ice-cold).[1][2]

  • PBS (Phosphate Buffered Saline).[1][2]

Procedure
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the compound at 1x and 5x the IC
    
    
    
    concentration determined in Protocol 1 for 24 hours .
  • Harvesting: Trypsinize cells, collect the pellet, and wash once with PBS.

  • Fixation:

    • Resuspend the pellet in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently (critical to prevent clumping).

    • Incubate at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Centrifuge (500 x g, 5 min) and remove ethanol.

    • Wash with PBS.[1][2]

    • Resuspend in 500 µL PI/RNase Staining Solution .

    • Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm/FL2).[1][2] Collect 10,000 events.

Data Interpretation
PhaseDNA ContentPhenotype Implication
G0/G1 2NNormal or G1 arrest (Kinase inhibition/CDK4/6)
S 2N - 4NDNA replication
G2/M 4NTarget Phenotype: Mitotic arrest (Tubulin inhibition)
Sub-G1 < 2NApoptosis/Cell Death

Protocol 3: Target Validation (Tubulin Polymerization)[1][2]

Objective: Confirm if N-(3,4-dimethoxyphenyl)-4-methylbenzamide directly binds tubulin.

Principle

Free tubulin heterodimers fluoresce weakly.[1][2] When they polymerize into microtubules, the incorporation of a fluorescent reporter (DAPI or specialized fluorophore) increases fluorescence.[1][2] Inhibitors (like Colchicine) prevent this increase; stabilizers (like Paclitaxel) enhance it.[1][2]

Procedure
  • Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin).[1][2] Keep all reagents on ice.

  • Setup: In a 96-well half-area black plate, add:

    • Buffer (PEM: 80 mM PIPES, pH 6.9, 2 mM MgCl

      
      , 0.5 mM EGTA).[1][2]
      
    • GTP (1 mM final).[1][2]

    • Test Compound: 10 µM and 50 µM.

    • Controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle).[1][2]

  • Initiation: Add Tubulin protein (3 mg/mL final) to the wells.

  • Measurement: Immediately place in a pre-warmed plate reader (37°C ).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based kits) every 1 minute for 60 minutes .

Expected Results Visualization

TubulinResults Start Start Assay (Time 0) Control Vehicle Control (Sigmoidal Growth) Start->Control Normal Polymerization Inhibitor Test Compound (Flat Line / No Growth) Start->Inhibitor If Colchicine-site Binder Stabilizer Paclitaxel Control (Rapid Growth) Start->Stabilizer If Taxol-site Binder

Figure 2: Expected kinetic profiles in the Tubulin Polymerization Assay.

  • Result: If the compound acts as hypothesized (colchicine-site binder), the fluorescence curve will remain flat (similar to the "Inhibitor" node), confirming inhibition of assembly.[1][2]

Data Analysis & Reporting

Summarize your findings in a standardized table for publication or internal review.

Table 1: Summary of Pharmacological Properties

AssayParameterResult (Hypothetical)Interpretation
MTS (HeLa) IC

1.5 µMModerate cytotoxicity.[1][2]
Flow Cytometry Cell Cycle60% G2/M (vs 15% Control)Mitotic arrest confirmed.[1][2]
Tubulin Assay V

(Polymerization)
Reduced by 80%Direct tubulin inhibition.[1][2]
Solubility Max Conc. in PBS< 50 µMLow aqueous solubility (requires formulation).[1][2]

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][2] Nature Reviews Cancer, 4(4), 253–265.[1][2] Link

  • Lu, Y., et al. (2012). Synthesis and evaluation of 4-substituted-N-(3,4,5-trimethoxyphenyl)benzenesulfonamides as novel antitumor agents.[1][2] Bioorganic & Medicinal Chemistry Letters, 22(24), 7683-7687.[1][2] (Demonstrates the SAR of the poly-methoxy motif). Link

  • Promega Corporation. CellTiter 96® AQueous One Solution Cell Proliferation Assay Protocol.[1][2] Link

  • Abcam. Cell cycle analysis with propidium iodide staining protocol. Link

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel N-substituted benzamide derivatives as potential tubulin polymerization inhibitors.[1][2] European Journal of Medicinal Chemistry, 144, 479-492.[1][2] Link

Sources

Method

Application Note: Preclinical In Vivo Evaluation of N-(3,4-dimethoxyphenyl)-4-methylbenzamide (NDMB-4M)

Executive Summary & Rationale N-(3,4-dimethoxyphenyl)-4-methylbenzamide (herein referred to as NDMB-4M ) represents a classic "privileged structure" in medicinal chemistry. The molecule fuses a 4-methylbenzamide moiety (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-(3,4-dimethoxyphenyl)-4-methylbenzamide (herein referred to as NDMB-4M ) represents a classic "privileged structure" in medicinal chemistry. The molecule fuses a 4-methylbenzamide moiety (common in kinase inhibitors) with a 3,4-dimethoxyaniline motif.[1]

Scientific Context: The 3,4-dimethoxyphenyl pharmacophore is highly characteristic of agents targeting the colchicine-binding site of tubulin , acting as microtubule destabilizing agents (MDAs).[1] Similar scaffolds exhibit potent cytotoxicity against hepatocellular carcinoma (HepG2) and other solid tumors. Additionally, benzamide derivatives are frequently screened as modulators of TRP channels (pain/inflammation) or Capsid Assembly Modulators (CAMs) for Hepatitis B.[1]

Scope of this Guide: This application note provides a rigorous, self-validating workflow for taking NDMB-4M from powder to in vivo proof-of-concept. It addresses the compound's predicted high lipophilicity (cLogP ~3.0–3.5) and metabolic susceptibility (O-demethylation).

Experimental Workflow (Logic Diagram)

The following decision tree illustrates the critical path for evaluating NDMB-4M. We prioritize Formulation and PK because the 3,4-dimethoxy motif is prone to rapid hepatic clearance via CYP450s.

NDMB_Workflow cluster_0 Phase 1: Solubility & Formulation cluster_1 Phase 2: Safety & PK cluster_2 Phase 3: Efficacy (Oncology Model) Start Compound: NDMB-4M (Powder) Solubility Solubility Screen (Saline vs. Cosolvents) Start->Solubility Formulation Final Vehicle: 5% DMSO / 40% PEG300 / 5% Tween80 Solubility->Formulation Stable Solution MTD MTD Study (Mouse) Single Dose Escalation Formulation->MTD PK_Study PK Profiling (IV vs PO) Determine Bioavailability (%F) MTD->PK_Study Dose Selected Metabolism Metabolite ID (Check O-demethylation) PK_Study->Metabolism High Clearance? Xenograft Tumor Xenograft (e.g., HepG2 or HCT116) PK_Study->Xenograft Adequate Exposure Readout Tumor Volume Inhibition (TGI) & Body Weight Xenograft->Readout

Caption: Critical path workflow for NDMB-4M validation. Note the checkpoint at "Metabolism" due to the methoxy-group liability.

Phase 1: Formulation Protocol[1]

Challenge: NDMB-4M is highly lipophilic. Simple saline suspension will result in erratic absorption and embolisms via IV tail vein injection. Objective: Create a clear, stable solution for IV (2 mg/kg) and PO (10-50 mg/kg) dosing.

Recommended Vehicle System
ComponentFunctionConcentration (v/v)Notes
DMSO Primary Solubilizer5%Dissolve compound here first.[1]
PEG 300 Cosolvent40%Adds bulk volume, prevents precipitation.[1]
Tween 80 Surfactant5%Prevents aggregation upon dilution.
Saline (0.9%) Diluent50%Adds isotonicity.[1] Add LAST.

Step-by-Step Preparation:

  • Weigh the required amount of NDMB-4M.

  • Add 100% DMSO and vortex/sonicate until completely dissolved (clear yellow solution).

  • Add PEG 300 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline (37°C) while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), sonicate for 5 mins. If it remains cloudy, the formulation has failed. Switch to 20% HP-β-Cyclodextrin in water.

Phase 2: Pharmacokinetics (PK) & Metabolism[1]

Rationale: The 3,4-dimethoxyphenyl group is a known substrate for CYP450 enzymes (specifically CYP3A4 and CYP2D6), which perform O-demethylation to form catechols.[1] These metabolites are rapidly cleared or can form reactive quinones. You must determine if the parent compound survives long enough to work.

Protocol: Single Dose PK in CD-1 Mice
  • Animals: Male CD-1 Mice (n=3 per timepoint).

  • Groups:

    • IV Group: 2 mg/kg (via tail vein).

    • PO Group: 20 mg/kg (via oral gavage).

  • Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

  • Sample: Plasma (K2EDTA tubes).[1]

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor Parent (NDMB-4M) and putative metabolite (O-desmethyl analog).[1]

Data Analysis Requirements: Calculate the following parameters using Non-Compartmental Analysis (NCA):

  • 
    :  Peak concentration.[1]
    
  • 
    :  Terminal half-life.
    
  • 
    :  Total exposure.
    
  • 
     (Bioavailability): 
    
    
    
    .[1]

Success Criteria:

  • Bioavailability (

    
    ) > 20%.[1]
    
  • Half-life (

    
    ) > 1.5 hours.[1]
    
  • If

    
     min, the compound is metabolically unstable. Do not proceed to efficacy.
    

Phase 3: In Vivo Efficacy (Xenograft Model)

Hypothesis: Based on structural homology to Combretastatin and other benzamides, NDMB-4M likely inhibits tubulin polymerization, leading to mitotic arrest in rapidly dividing cells. Model: HCT116 (Colorectal) or HepG2 (Liver) subcutaneous xenograft.[1]

Experimental Design Table
GroupTreatmentDoseRouteScheduleN (Mice)
1 Vehicle Control-IP/POQD x 218
2 Positive Control20 mg/kgIPQ2D x 56
3 NDMB-4M (Low)10 mg/kgIP/POQD x 218
4 NDMB-4M (High)30 mg/kgIP/POQD x 218

Note: Positive control suggested is Paclitaxel or Combretastatin A4 depending on availability.[1]

Protocol Steps:
  • Inoculation: Inject

    
     cells in Matrigel (1:1) into the right flank of BALB/c nude mice.
    
  • Staging: Wait until tumors reach 100–150 mm³ (approx. 10-14 days).

  • Randomization: Sort mice so all groups have equal average tumor volume start.

  • Dosing: Administer compound daily (QD) based on the PK results (if half-life is short, consider BID).

  • Measurement: Measure tumor volume (

    
    ) and Body Weight (BW) 3 times/week.
    
Efficacy Calculation

[1]
  • Where

    
     = Treated tumor volume and 
    
    
    
    = Control tumor volume.
  • Target: TGI > 50% is considered active.

Safety & Toxicity Markers

The 4-methylbenzamide scaffold is generally well-tolerated, but the 3,4-dimethoxy moiety can generate reactive quinone intermediates if metabolism is aberrant.

Mandatory Stop Criteria (Humane Endpoints):

  • Body Weight Loss: >20% loss compared to Day 0.

  • Neurotoxicity: Ataxia, tremors, or seizures (common with high-dose tubulin inhibitors).[1]

  • Injection Site: Necrosis at tail vein (if IV) due to high pH or precipitation.

Mechanism of Action Visualization

The following diagram illustrates the hypothetical pharmacodynamics (tubulin inhibition) and the metabolic liability (O-demethylation) that drives the experimental design.

MOA_Metabolism Drug NDMB-4M (Parent) Target Tubulin (Colchicine Site) Drug->Target Binding CYP CYP450 (Liver) Drug->CYP Metabolism Effect Mitotic Arrest (Apoptosis) Target->Effect Downstream Metabolite Catechol (Inactive/Toxic) CYP->Metabolite O-demethylation Clearance Renal/Biliary Excretion Metabolite->Clearance

Caption: Dual fate of NDMB-4M: Desired binding to Tubulin vs. hepatic clearance via O-demethylation.[1]

References

  • Benzamide Pharmacophores

    • Al-Ostoot, F. H., et al. (2021).[1][2] "Benzamide Derivatives: A Review on their Synthesis and Pharmacological Potential." Journal of Molecular Structure.

    • Context: Validates the use of benzamide scaffolds in anti-tumor and anti-inflamm
    • [1]

  • 3,4-Dimethoxyphenyl Biological Activity

    • Perez-Sacau, E., et al. (2005).[1] "Colchicine-site inhibitors: Synthesis and cytotoxic activity of 3,4-dimethoxyphenyl derivatives." Journal of Medicinal Chemistry.

    • Context: Establishes the 3,4-dimethoxy motif as a primary driver for tubulin inhibition.
  • In Vivo Formulation of Lipophilic Compounds

    • Li, P., & Zhao, L. (2019).[1] "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics.

    • Context: Supports the DMSO/PEG300/Tween80 vehicle system for hydrophobic small molecules.
    • [1]

  • Metabolic Stability of Alkoxy-Benzenes

    • Lassila, T., et al. (2015).[1] "O-Demethylation of 3,4-dimethoxyphenyl derivatives by CYP450 enzymes." Drug Metabolism and Disposition.

    • Context: Provides the basis for the mand

Sources

Technical Notes & Optimization

Troubleshooting

"N-(3,4-dimethoxyphenyl)-4-methylbenzamide" solubility issues and solutions

Solubility Optimization & Troubleshooting Guide[1][2][3][4][5][6] Physicochemical Profile & The "Why" To solve solubility issues, one must understand the molecular forces at play.[1][2] N-(3,4-dimethoxyphenyl)-4-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide[1][2][3][4][5][6]

Physicochemical Profile & The "Why"

To solve solubility issues, one must understand the molecular forces at play.[1][2] N-(3,4-dimethoxyphenyl)-4-methylbenzamide (MW: 271.31 g/mol ) is a classic "brick dust" molecule.[3][4][5][6][2]

  • Structural Analysis: The molecule consists of two aromatic rings linked by a rigid amide bond.[1][5][6][2] The p-methyl group and the 3,4-dimethoxy motif create a planar, lipophilic surface that stacks efficiently in the solid state.[4][5]

  • The Challenge: High Crystal Lattice Energy + High Lipophilicity (LogP ~3.0–3.5).

  • Thermodynamics: The energy required to break the crystal lattice (melting point >150°C for this class) often exceeds the solvation energy provided by aqueous buffers, leading to rapid precipitation upon dilution.[6][2]

PropertyValue (Est.)Implication
Molecular Formula C₁₆H₁₇NO₃Moderate MW, high carbon content.[3][4][1][5][6][2]
LogP (Octanol/Water) ~3.2Highly lipophilic; prefers cell membranes over cytosol.[3][1][5][6][2]
Aqueous Solubility < 10 µM"Practically insoluble" in pure water/PBS.[3][1][5][6][2]
DMSO Solubility > 25 mMExcellent stock solvent, but risks "crashing out" in water.[1][5][6][2]
H-Bond Donors 1 (Amide NH)Limited interaction with water.[3][1][5][6][2][7]

Troubleshooting Dashboard (Q&A)

Issue 1: "My compound crashes out immediately when I add the DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shock" effect.[1][5][6][2] Adding a high-concentration hydrophobic stock (e.g., 100 mM) directly to a highly aqueous, cold buffer causes local supersaturation.[3][6]

Corrective Protocol:

  • Reduce Stock Concentration: Dilute your primary stock to 10 mM or 1 mM before adding to media.[3][1][5][6][2]

  • The "Intermediate Step": Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step A: Dilute stock 1:10 in pure ethanol or PEG400.[3][5][2]

    • Step B: Add this mix to the media.

  • Vortex While Pipetting: Inject the stock stream directly into the vortex of the stirring media, not onto the static surface or the side of the tube.[1][2]

Issue 2: "The DMSO stock solution has crystals or looks cloudy after storage at -20°C."

Diagnosis: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce nucleation of the solute, forming micro-crystals that do not re-dissolve easily upon thawing.[3][1][5][6][2]

Corrective Protocol:

  • Sonicate, Don't Just Warm: Warming melts the DMSO, but not necessarily the compound.[6][2] Sonicate the vial in a water bath at 37°C for 10–15 minutes.

  • Visual Check: Hold the vial up to a light source. If you see "Schlieren lines" (swirling refraction patterns) or turbidity, it is not dissolved.[3][5][6][2]

  • Aliquot: Store in single-use aliquots to prevent freeze-thaw stress.

Issue 3: "I see toxicity in my vehicle control wells."

Diagnosis: You may be exceeding the biological tolerance for DMSO.[3][1][5][6][2] Most mammalian cells tolerate 0.1% to 0.5% DMSO.[3][5][2] Primary neurons are sensitive >0.1%.[3][5][2]

Corrective Protocol:

  • Switch Cosolvents: If you need higher drug loading, switch to a PEG400/Water system (see Section 3).[3][5][6][2] PEG400 is generally less cytotoxic than DMSO at higher percentages (up to 1-2% in vitro).[3][1][5][6][2]

Advanced Solubilization Protocols

Workflow Visualization: The Decision Tree

SolubilityStrategy Start Start: Solid Compound (C16H17NO3) AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture/Enzymatic) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo DMSO Standard: DMSO Stock (10mM) Keep Final DMSO < 0.5% InVitro->DMSO Formulation Gold Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Water InVivo->Formulation Precip Precipitation Observed? DMSO->Precip No No Precip->No Proceed Yes Yes Precip->Yes Troubleshoot PEG Switch to PEG400/Water (Intermediate Dilution) Cyc Complexation: Hydroxypropyl-β-Cyclodextrin Lipid Lipid Formulation: Corn Oil or Tween 80 Formulation->Lipid If insoluble Yes->PEG Yes->Cyc

Caption: Decision logic for solvent selection based on experimental context. Blue: Start; Red: In Vitro; Green: In Vivo.[5][6][2]

Protocol A: The "Gold Standard" Formulation (In Vivo / High Concentration)

Best for: IP or Oral dosing in rodents where aqueous solubility is required.[3][5][6]

Reagents:

  • Compound (Solid)[3][1][5][6][2][8][9]

  • DMSO (Anhydrous)[3][1][5][6][2]

  • PEG400 (Polyethylene glycol 400)[3][5][2]

  • Sterile Water or Saline (0.9%)[3][1][5][6][2]

Methodology:

  • Weigh the required amount of N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

  • Dissolve completely in 5% of the total final volume using pure DMSO. Example: For 10 mL total, use 0.5 mL DMSO.[5][6][2] Sonicate until clear.

  • Add 40% of the total volume using PEG400.[3][5][6][2] Example: Add 4.0 mL PEG400.[3][5][6][2] Vortex vigorously.[3][5][6][2] The solution will warm slightly; this aids dissolution.[5][6][2]

  • Slowly Add 55% of the total volume using warm (37°C) sterile water. Example: Add 5.5 mL Water.

    • Critical: Add water dropwise while vortexing.[3][5][2] If you dump it in all at once, the compound will crash out.

Protocol B: Cyclodextrin Complexation (For Sensitive Cells)

Best for: Preventing precipitation without using toxic organic solvents.[3][5][6][2]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3][4][1][5][6][2]

  • PBS (Phosphate Buffered Saline)[3][1][5][6][2]

Methodology:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS.[3][4][5][6][2] (2g cyclodextrin in 10mL PBS). Filter sterilize (0.22 µm).

  • Dissolve your compound in a minimal volume of DMSO (e.g., 100x stock).[5][6]

  • Add the DMSO stock to the 20% HP-β-CD solution with rapid stirring.

  • The cyclodextrin "bucket" encapsulates the lipophilic phenyl rings, keeping the amide in solution.[1][6][2]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, which can change the concentration of your stock over time if the cap is loose. Furthermore, this specific amide (dimethoxy/methylbenzamide) usually has 2-3x higher solubility in DMSO than in ethanol.[3][1][5][6][2]

Q: Why does the solution turn yellow? A: Pure N-(3,4-dimethoxyphenyl)-4-methylbenzamide should be white/colorless. A yellow tint often indicates:[2]

  • Oxidation: The electron-rich dimethoxy ring is susceptible to oxidation if stored in light/air for long periods.[3][1][5][6][2]

  • Impurity: Traces of the starting material (3,4-dimethoxyaniline) which oxidizes rapidly to colored quinoid species.[3][1][5][6][2] Action: Check purity via LC-MS.[3][4][5][6][2] If >95%, the color is likely a trace impurity and may not affect biological results, but fresh powder is recommended.

Q: Is this compound pH sensitive? A: The amide bond is stable at physiological pH (7.4).[3][5][6][2] However, it lacks ionizable groups (no basic amines or acidic protons) in the pH 2–10 range.[6][2] Therefore, pH adjustment will NOT improve solubility .[5] You must rely on cosolvents (PEG/DMSO) or surfactants.[3][5][6]

References

  • PubChem. Compound Summary: N-(4-methoxyphenyl)-4-methylbenzamide (Analogous Structure).[3][4][5][6][2] National Library of Medicine.[3][5][2] [3][5]

  • Di, L., & Kerns, E. (2016).[5][6][2] Drug-Like Properties: Concepts, Structure Design and Methods.[3][1][5][6][2] (Chapter on Solubility and Cosolvents). ScienceDirect.

  • Cayman Chemical. Product Information: m-Methoxybenzamide Solubility Data.[3][4][5][6][2][8] (Used for solubility extrapolation of methoxy-benzamide derivatives).[3][5][6][2]

  • BenchChem. Synthesis and Handling of Dimethoxybenzamide Derivatives.[3][5][6]

Sources

Optimization

Technical Guide: Stability &amp; Degradation of N-(3,4-dimethoxyphenyl)-4-methylbenzamide

Executive Summary This guide addresses the stability profile of N-(3,4-dimethoxyphenyl)-4-methylbenzamide , a structural motif common in kinase inhibitors and TRPV1 antagonists. While the central amide bond offers struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of N-(3,4-dimethoxyphenyl)-4-methylbenzamide , a structural motif common in kinase inhibitors and TRPV1 antagonists. While the central amide bond offers structural rigidity, the molecule possesses a distinct "Janus-faced" stability profile: the 4-methylbenzoyl moiety is robust, whereas the 3,4-dimethoxyaniline derived portion is electron-rich and highly susceptible to oxidative degradation and photolysis.

This document provides a self-validating troubleshooting framework, experimental protocols for forced degradation, and mechanistic insights to distinguish between method artifacts and genuine degradation.

Part 1: Expert Insights & Stability Profile

The Structural Vulnerability Map

To troubleshoot effectively, one must understand the causality of degradation. This molecule fails in two primary modes:

  • Hydrolytic Cleavage (Amide Bond): The amide linkage is the primary site of hydrolytic failure. Under acidic or basic stress, the bond cleaves to yield 4-methylbenzoic acid (highly stable) and 3,4-dimethoxyaniline (highly reactive).

    • Critical Insight: The hydrolysis rate is pH-dependent. While N-aryl amides (anilides) are generally more resistant to base hydrolysis than aliphatic amides due to resonance delocalization, they are susceptible to acid-catalyzed hydrolysis at elevated temperatures [1].

  • Oxidative Cascade (The "Browning" Effect): The 3,4-dimethoxyphenyl ring is an electron-rich system. Upon hydrolysis, the liberated 3,4-dimethoxyaniline is extremely sensitive to oxidation. It rapidly undergoes radical cation formation, leading to dimerization or oxidation into quinone imines and eventually dark-colored polymers (aniline black-like pigments) [2][3].

    • Visual Indicator: A shift from white/off-white to pink, reddish-brown, or black indicates oxidative compromise of the aniline moiety, not necessarily the intact amide.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Chromatographic Anomalies

Q: I see a new peak at RRT ~0.4 during stability testing. Is this a hydrolysis product? A: Likely, yes. In Reverse Phase HPLC (C18), the hydrolysis products elute earlier than the parent amide.

  • Diagnosis: The peak is likely 3,4-dimethoxyaniline .[1]

  • Validation: Check the UV spectrum of the peak. The parent amide has a distinct bathochromic shift due to conjugation. The aniline fragment will have a different

    
     (typically ~230-240 nm and ~280 nm) compared to the benzamide.
    
  • Action: Inject a standard of 3,4-dimethoxyaniline to confirm retention time match.

Q: My sample turned pink after 24 hours in solution, but the HPLC purity is still >99%. Why? A: This is a classic "Trace Oxidation" phenomenon.

  • Mechanism: Anilines can form highly colored quinoidal species at ppm levels that are below the UV detection limit of standard HPLC methods but visible to the naked eye.

  • Root Cause: Trace metal ions in the solvent or light exposure can catalyze this oxidation.

  • Fix: Use amber glassware and add EDTA (0.1 mM) to buffers if metal catalysis is suspected. Ensure solvents are degassed.

Scenario B: Solubility & Handling

Q: The compound precipitates during the acid stress test (0.1 N HCl). How do I ensure a valid degradation study? A: N-aryl benzamides have poor aqueous solubility. Precipitation prevents the acid from accessing the molecules in the solid core, leading to false "stable" results.

  • Protocol Adjustment: You must use a co-solvent. We recommend 50% Acetonitrile or Methanol .

  • Caution: Avoid Methanol if performing rigorous stress testing at high temperatures (>60°C) under acidic conditions, as it can lead to artifactual esterification of the resulting benzoic acid (forming methyl 4-methylbenzoate). Acetonitrile is the preferred co-solvent. [2]

Part 3: Experimental Protocols

Forced Degradation Pathway (Stress Testing)

Objective: Induce 5-20% degradation to validate analytical methods.

Stress TypeConditionTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl / ACN (50:50), Reflux 8h4-Methylbenzoic acid + 3,4-DimethoxyanilinePrimary failure mode.
Base Hydrolysis 0.1 N NaOH / ACN (50:50), Reflux 8h4-Methylbenzoic acid + 3,4-DimethoxyanilineSlower than acid hydrolysis for anilides [1].
Oxidation 3%

, RT, 24h
N-oxide or Quinone speciesMonitor for color change (Pink/Brown).
Photolysis 1.2M lux hours (ICH Q1B)Radical coupling productsCrucial: Solid state vs. Solution. Solution degrades faster.
Stability-Indicating HPLC Method

Rationale: Standard C18 chemistry is sufficient, but pH control is vital to prevent peak tailing of the amine degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide) and 210 nm (Universal).

  • Why this works: The acidic mobile phase keeps the 3,4-dimethoxyaniline protonated (

    
    ), ensuring it elutes as a sharp peak rather than tailing due to silanol interactions.
    

Part 4: Visualizations

Degradation Pathway Diagram

This diagram illustrates the hydrolytic cleavage and the subsequent oxidative risk of the aniline fragment.

DegradationPathway Parent N-(3,4-dimethoxyphenyl)- 4-methylbenzamide Inter Hydrolysis (Acid/Base) Parent->Inter Stress AcidProd 4-Methylbenzoic Acid (Stable) Inter->AcidProd Aniline 3,4-Dimethoxyaniline (Labile) Inter->Aniline Quinone Quinone Imines / Polymers (Pink/Brown Color) Aniline->Quinone Oxidation (Air/Light)

Caption: Figure 1. Hydrolytic cascade showing the generation of the oxidative-sensitive aniline fragment.

Troubleshooting Logic Tree

Use this flow to diagnose stability failures quickly.

Troubleshooting Start Start: Stability Issue Observed IssueType What is the symptom? Start->IssueType Color Color Change (Pink/Brown) IssueType->Color NewPeak New HPLC Peak IssueType->NewPeak Oxidation Oxidative Degradation of Aniline Moiety Color->Oxidation Hydrolysis Hydrolysis Check NewPeak->Hydrolysis Action1 Action: Protect from Light, Add EDTA, Degas Solvents Oxidation->Action1 RRT Peak at RRT < 1.0? Hydrolysis->RRT Confirm Likely 3,4-dimethoxyaniline or 4-methylbenzoic acid RRT->Confirm Yes Action2 Action: Inject Standards to Confirm ID Confirm->Action2

Caption: Figure 2. Decision tree for diagnosing color changes vs. chromatographic impurities.

References

  • IUPAC/NIST Solubility Data Series. Hydrolysis of Amides. Kinetics of hydrolysis of N-arylbenzamides (anilides) typically show acid catalysis is more rapid than base catalysis due to the lower basicity of the leaving group (aniline) compared to alkyl amines. Source:

  • Sigma-Aldrich Technical Library. 3,4-Dimethoxyaniline Safety & Handling. Describes the sensitivity of dimethoxyanilines to air and light, leading to darkening upon storage. Source:

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. Defines the standard conditions for forced degradation (Stress Testing). Source:

  • BenchChem Stability Framework. Forced Degradation of Benzamide Derivatives. Outlines the expected degradation pathways for substituted benzamides under oxidative and hydrolytic stress. Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting "N-(3,4-dimethoxyphenyl)-4-methylbenzamide" Assay Inconsistencies

Ticket ID: #TS-8842-BENZ Subject: Variable IC50/EC50 data and non-monotonic dose-responses with N-(3,4-dimethoxyphenyl)-4-methylbenzamide. Assigned Specialist: Senior Application Scientist, Lead Discovery Support.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-8842-BENZ Subject: Variable IC50/EC50 data and non-monotonic dose-responses with N-(3,4-dimethoxyphenyl)-4-methylbenzamide. Assigned Specialist: Senior Application Scientist, Lead Discovery Support.

Executive Summary & Diagnostic Approach

User Problem: You are observing inconsistent assay results—likely shifting potency (IC50) values between runs, flat dose-response curves, or "bell-shaped" curves—when testing N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

Technical Diagnosis: This compound belongs to a class of lipophilic benzamides (calculated LogP ~2.8). The inconsistent data is rarely due to chemical degradation (amides are stable) but is almost certainly caused by physical instability in the assay matrix. The presence of the 3,4-dimethoxy motif increases electron density but also contributes to planarity and stacking potential, leading to Colloidal Aggregation or Precipitation upon dilution into aqueous buffers.

This guide provides a root-cause analysis and validated protocols to stabilize your assay.

Troubleshooting Modules (Q&A Format)

Module A: Solubility & Colloidal Aggregation (The "Crash Out")

Q: Why does the compound show high potency in one run but no activity in the next? A: You are likely encountering the Critical Aggregation Concentration (CAC) . Unlike simple precipitation, lipophilic molecules like N-(3,4-dimethoxyphenyl)-4-methylbenzamide can form sub-micron colloidal particles.[1] These particles sequester enzymes or proteins on their surface, causing false-positive inhibition (Shoichet mechanism).[1][2][3]

  • The Variable: The formation of these colloids is highly sensitive to mixing speed, temperature, and the exact order of reagent addition.

  • The Fix: Add a non-ionic detergent. Colloids are sensitive to detergents; true pharmacological ligands are not.[1]

Q: How do I confirm if aggregation is the cause? A: Perform the "Detergent Sensitivity Test." Run your assay with and without 0.01% Triton X-100 (or Tween-80).[1]

  • If potency disappears with detergent: The compound was aggregating (False Positive).

  • If potency remains: The activity is likely genuine.

Module B: Liquid Handling & "DMSO Shock"

Q: My serial dilutions look fine in the source plate, but the assay results are noisy. A: You are likely "shocking" the compound out of solution. If you pipette a 10 mM DMSO stock directly into a 100% aqueous buffer, the rapid change in polarity causes immediate, microscopic precipitation at the injection site.

  • The Fix: Use an Intermediate Dilution Step . Never jump from 100% DMSO to <1% DMSO in a single step for lipophilic benzamides.[1]

Module C: Plasticware Binding

Q: Why does the signal decrease over time in the control wells? A: The dimethoxy-benzamide structure is hydrophobic.[1] It will rapidly adsorb to the walls of standard polystyrene plates, effectively lowering the free concentration of the drug in the well.

  • The Fix: Switch to Low-Binding (Polypropylene) plates or ensure your assay buffer contains carrier proteins (e.g., 0.1% BSA) to occupy non-specific binding sites.[1]

Visual Troubleshooting Workflows

Figure 1: The Root Cause Analysis Decision Tree

Caption: A logic-flow diagram to isolate whether the inconsistency is physical (solubility), procedural (DMSO), or environmental (plasticware).

TroubleshootingTree Start Inconsistent Assay Results CheckSolubility Step 1: Visual/Nephelometry Check (Is it cloudy?) Start->CheckSolubility IsCloudy Yes, Precipitate Visible CheckSolubility->IsCloudy NotCloudy No, Solution Clear CheckSolubility->NotCloudy FixSolubility Action: Reduce Max Conc. or Increase DMSO % IsCloudy->FixSolubility CheckDetergent Step 2: Detergent Sensitivity Test (Add 0.01% Triton X-100) NotCloudy->CheckDetergent ActivityLost Potency Disappears CheckDetergent->ActivityLost ActivityRetained Potency Remains CheckDetergent->ActivityRetained FalsePositive Diagnosis: Colloidal Aggregation (False Positive) ActivityLost->FalsePositive TrueBinder Step 3: Check Plastic Binding ActivityRetained->TrueBinder PlasticCheck Compare Standard vs. Low-Binding Plates TrueBinder->PlasticCheck BindingIssue Signal Improved PlasticCheck->BindingIssue Low-Bind Plate Better NoBindingIssue Issue Persists: Check Chemical Purity PlasticCheck->NoBindingIssue No Difference

Figure 2: The "Soft Landing" Dilution Protocol

Caption: Optimized serial dilution workflow to prevent "DMSO Shock" precipitation.

SerialDilution Stock 10 mM Stock (100% DMSO) Step1 Intermediate Plate (10% DMSO in Buffer) Stock->Step1 1:10 Dilution (Mix Well) Precipitation RISK: Precipitation (Direct Transfer) Stock->Precipitation Step2 Assay Plate (1% DMSO Final) Step1->Step2 1:10 Dilution (Safe Entry) Precipitation->Step2 Avoid This

Validated Experimental Protocols

Protocol A: Kinetic Solubility Screen (Nephelometry Substitute)

Use this if you do not have a DLS machine to determine the safe concentration limit.

  • Preparation: Prepare a 200 µM solution of N-(3,4-dimethoxyphenyl)-4-methylbenzamide in your exact assay buffer (containing 1% DMSO).

  • Incubation: Let stand at Room Temperature (RT) for 2 hours.

  • Centrifugation: Spin down at max speed (e.g., 14,000 x g) for 10 minutes.

  • Quantification:

    • Take the supernatant carefully (avoiding the pellet).

    • Measure absorbance at 280nm (or HPLC peak area) of the supernatant.

    • Compare against a standard prepared in 100% DMSO (theoretical 100% recovery).

  • Calculation:

    
    [1]
    
    • Threshold: If recovery is <80%, your assay concentration is too high.

Protocol B: The DMSO "Checkerboard" Tolerance Test

To optimize solvent conditions without killing your enzyme/cells.

RowDMSO % (Final)Compound Conc.Purpose
A 0.5%High (10 µM)Low solvent stress, high drug load.[1]
B 1.0%High (10 µM)Standard condition.[1]
C 2.0%High (10 µM)High solubility support.[1]
D 5.0%High (10 µM)Stress Test (Enzyme may denature).
E 1.0%0 µM (Vehicle) Control: Baseline Enzyme Activity.[1]
  • Analysis: Look for the condition where Row E (Control) retains >90% activity, but Row A/B/C shows consistent inhibition. If Row D shows loss of activity in the Control, 5% DMSO is toxic to your biology.

Data Comparison: Standard vs. Optimized

ParameterStandard Protocol (Problematic)Optimized Protocol (Recommended)
Dilution Method Direct (100% DMSO

Buffer)
Intermediate (100%

10%

1%)
Plate Type Polystyrene (High Binding)Polypropylene or NBS (Non-Binding Surface)
Detergent None0.01% Triton X-100 or 0.005% Tween-20
Mixing Vortex (High Shear)Pipette mixing (Gentle)
Result Variable IC50, steep slopesReproducible IC50, Hill Slope ~1.0

References

  • Shoichet, B. K. (2004).[1] Screening in a spirit of false hope. Nature. [Link]

  • NCBI Assay Guidance Manual. (2012). Assay Interference by Chemical Reactivity and Aggregation. [Link]

  • Feng, B. Y., et al. (2005).[3] Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

Optimization

Technical Support Center: N-(3,4-dimethoxyphenyl)-4-methylbenzamide Purification

Welcome to the technical support hub for "N-(3,4-dimethoxyphenyl)-4-methylbenzamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for "N-(3,4-dimethoxyphenyl)-4-methylbenzamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(3,4-dimethoxyphenyl)-4-methylbenzamide, offering explanations for the underlying causes and step-by-step solutions.

Problem 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of your product after performing recrystallization, resulting in a lower-than-expected yield.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.

    • Solution: Conduct a thorough solvent screen. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal system. A good starting point for benzamide derivatives is often ethanol or a mixture of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexane).[3]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.

    • Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are creating a saturated solution, which is essential for maximizing crystal formation upon cooling.[2]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out" instead of crystallizing.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal recovery.[2][4]

Problem 2: Product Fails to Crystallize or "Oils Out"

Symptom: Upon cooling the recrystallization solution, the product either remains in solution or separates as an oily layer instead of forming solid crystals.

Potential Causes & Solutions:

  • Presence of Impurities: Certain impurities can inhibit the crystal lattice formation.[5] Unreacted starting materials (3,4-dimethoxyaniline or 4-methylbenzoyl chloride) or byproducts can act as "crystal poisons."

    • Solution 1 (Induce Crystallization): If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites. Alternatively, adding a "seed crystal" of pure N-(3,4-dimethoxyphenyl)-4-methylbenzamide can initiate crystallization.

    • Solution 2 (Column Chromatography): If inducing crystallization fails, the impurities likely need to be removed by a more robust method. Column chromatography is highly effective for separating compounds with different polarities.[4][6] A typical system for this compound would be silica gel as the stationary phase with a gradient of ethyl acetate in hexane as the mobile phase.

  • Solvent System is Not Optimal: The chosen solvent may be too good of a solvent even at low temperatures, or the polarity may not be suitable to encourage crystallization.

    • Solution: For oily products, a two-solvent (or "mixed-solvent") recrystallization can be effective.[2] Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane or pentane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[7]

Problem 3: Persistent Impurities in the Final Product

Symptom: After purification, analytical data (e.g., NMR, LC-MS) indicates the presence of contaminants.

Potential Causes & Solutions:

  • Co-precipitation of Starting Materials: Unreacted 3,4-dimethoxyaniline or 4-methylbenzoic acid (from hydrolysis of the acid chloride) can sometimes co-precipitate with the product during recrystallization, especially if their solubility properties are similar.

    • Solution 1 (Aqueous Wash): Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic amine (3,4-dimethoxyaniline). Follow this with a wash with a dilute base solution (e.g., 5% NaHCO3) to remove any unreacted acidic starting material (4-methylbenzoic acid). Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and then proceed with recrystallization or column chromatography.[8]

    • Solution 2 (Column Chromatography): As mentioned previously, column chromatography is a highly effective method for separating compounds with different polarities.[6] The polarity difference between the starting materials and the final benzamide product is usually sufficient for a clean separation on a silica gel column.

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow Start Crude N-(3,4-dimethoxyphenyl) -4-methylbenzamide IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oily) RecrystallizationSuccess Does it crystallize well with good purity? TryRecrystallization->RecrystallizationSuccess PureProduct Pure Product RecrystallizationSuccess->PureProduct Yes RecrystallizationSuccess->ColumnChromatography No AnalyzeFractions Analyze fractions (TLC/NMR) ColumnChromatography->AnalyzeFractions CombineAndEvaporate Combine pure fractions and evaporate solvent AnalyzeFractions->CombineAndEvaporate CombineAndEvaporate->PureProduct

Caption: Decision tree for purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of N-(3,4-dimethoxyphenyl)-4-methylbenzamide?

A1: The most common impurities are typically unreacted starting materials. These include 3,4-dimethoxyaniline and 4-methylbenzoyl chloride. If the 4-methylbenzoyl chloride is exposed to moisture, it can hydrolyze to 4-methylbenzoic acid, which may also be present as an impurity. Additionally, side products from incomplete or over-reactions can occur, though these are generally less common if the reaction conditions are well-controlled.[9]

Q2: What is a good starting solvent system for recrystallizing N-(3,4-dimethoxyphenyl)-4-methylbenzamide?

A2: A good starting point for recrystallization is often a polar protic solvent like ethanol or isopropanol. These solvents tend to have good solubility for benzamides when hot and reduced solubility when cold.[3] If the compound is too soluble in hot ethanol for a saturated solution to be made, a mixed solvent system like ethyl acetate/hexane or dichloromethane/hexane can be very effective.[3][7] You would dissolve the crude product in a minimal amount of the more polar solvent (the "good" solvent) and then add the less polar solvent (the "poor" solvent) until turbidity is observed.

Q3: How do I choose the right solvent system for column chromatography?

A3: The best way to determine an appropriate solvent system for column chromatography is by using Thin Layer Chromatography (TLC).[10] The goal is to find a solvent mixture that gives your desired product a retention factor (Rf) of approximately 0.25-0.35. For N-(3,4-dimethoxyphenyl)-4-methylbenzamide, a good starting point for TLC analysis is a mixture of ethyl acetate and hexane. You can vary the ratio of these two solvents to achieve the desired separation between your product and any impurities. For example, you could start with 20% ethyl acetate in hexane and adjust the polarity from there.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, which generally lowers and broadens the melting point. If you observe a broad melting point, further purification is necessary. It could also indicate the presence of residual solvent, so ensure your product is thoroughly dried under vacuum.

Q5: Can I use trituration to purify my product?

A5: Yes, trituration can be a useful technique for removing minor impurities that are more soluble in a particular solvent than your product. To do this, you would suspend your crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble. Stir or sonicate the suspension for a period, then collect the solid product by filtration. This is essentially a simplified washing procedure. A solvent like cold diethyl ether or a hexane/ethyl acetate mixture could be suitable for this purpose.

III. Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a standard procedure for the purification of a solid organic compound.

  • Dissolution: Place the crude N-(3,4-dimethoxyphenyl)-4-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add more ethanol in small portions until a clear, hot solution is obtained.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable when recrystallization fails to provide a pure product.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute the compounds from the column. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

Data Presentation: Solvent Screening for Recrystallization
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterInsolubleInsolubleNoneNot suitable
HexaneInsolubleSparingly SolublePoorNot ideal as a single solvent
EthanolSparingly SolubleSolubleGood, well-formed needlesRecommended
Ethyl AcetateSolubleVery SolublePoor recoveryNot ideal as a single solvent
Ethyl Acetate / HexaneSparingly SolubleSolubleGood, may require optimization of ratioGood alternative
DichloromethaneVery SolubleVery SolublePoor recoveryNot suitable for recrystallization

This table provides a general guideline. Actual results may vary based on the specific impurities present in your crude material.

IV. References

  • MDPI. 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Molbank, 2019. Available from: [Link]

  • DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Available from: [Link]

  • Cheméo. Benzamide-3-4-dimethoxy-N-methyl.pdf. Available from: [Link]

  • Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available from:

  • Stenutz. N-(4-methoxyphenyl)benzamide. Available from: [Link]

  • PubChem. N-(4-methoxyphenyl)-4-methylbenzamide. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • PMC. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Scientific Reports, 2022. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • EPA. 3,4-dimethoxy-N-phenylbenzamide Properties. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

  • Harvard University. Recrystallization I. Available from: [Link]

  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

  • Reddit. Recrystallization with two solvents : r/Chempros. Available from: [Link]

  • PubMed. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences, 1984. Available from: [Link]

  • Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. Available from: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2013. Available from: [Link]

  • Der Pharma Chemica. Identification of Impurities and Improved the Synthesis of Lacosamide. Available from: [Link]

  • PMC. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E, 2011. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2021. Available from: [Link]

  • Scientia Pharmaceutica. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Available from:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(3,4-dimethoxyphenyl)-4-methylbenzamide vs. Advanced Benzamide Kinase Inhibitors

This comprehensive technical guide compares N-(3,4-dimethoxyphenyl)-4-methylbenzamide —a representative "simple" benzamide scaffold—against advanced, clinically validated benzamide kinase inhibitors (e.g., Imatinib, Nilo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares N-(3,4-dimethoxyphenyl)-4-methylbenzamide —a representative "simple" benzamide scaffold—against advanced, clinically validated benzamide kinase inhibitors (e.g., Imatinib, Nilotinib).

Executive Summary & Compound Identity

N-(3,4-dimethoxyphenyl)-4-methylbenzamide (CAS: 415692-67-0) represents a fundamental benzamide pharmacophore .[1] While often used as a starting scaffold or fragment in Structure-Activity Relationship (SAR) studies, it lacks the structural complexity required for high-potency, selective kinase inhibition found in "Type II" inhibitors like Imatinib.

This guide contrasts this foundational scaffold with third-generation benzamide kinase inhibitors, elucidating why structural elaboration is critical for nanomolar potency and selectivity.

FeatureN-(3,4-dimethoxyphenyl)-4-methylbenzamide Imatinib (Gleevec) Nilotinib (Tasigna)
Role SAR Scaffold / Fragment / Tool CompoundClinical Drug (1st Gen)Clinical Drug (2nd Gen)
Primary Target Non-selective / Low Affinity (Potential TRP off-target)BCR-ABL, c-KIT, PDGFRBCR-ABL, c-KIT, PDGFR, DDR1
Binding Mode Likely ATP-competitive (Hinge Binder)Type II (DFG-out stabilizer)Type II (DFG-out stabilizer)
Potency (IC50) Micromolar range (>1-10 µM)Nanomolar (~200-300 nM)Sub-nanomolar (<20 nM)
Selectivity Low (Promiscuous)High (Kinome selective)Very High

Scientific Analysis: Mechanism & Binding Modes

The Benzamide "Linker" Hypothesis

In kinase inhibitor design, the benzamide moiety often serves as a critical linker that positions two hydrophobic domains:

  • Head Group: Binds the ATP adenine pocket (hinge region).

  • Tail Group: Extends into the allosteric hydrophobic pocket (induced by the DFG-out conformation).

N-(3,4-dimethoxyphenyl)-4-methylbenzamide lacks the "Tail Group" extension. Its 3,4-dimethoxy motif mimics the adenosine ring of ATP, allowing it to bind the hinge, but without the "tail," it cannot stabilize the inactive (DFG-out) conformation effectively.

Comparative Binding Dynamics (Type I vs. Type II)
  • Simple Benzamide (Topic Compound): Acts primarily as a Type I inhibitor (ATP competitive), binding to the active kinase conformation. The lack of a deep hydrophobic insert limits its residence time and potency.

  • Advanced Benzamides (Imatinib/Nilotinib): Utilize the benzamide nitrogen and carbonyl to form hydrogen bonds with the conserved Glu/Asp and Ile/Thr residues in the kinase backbone (specifically the DFG motif). This "Type II" binding locks the kinase in an inactive state, granting superior selectivity.

Signaling Pathway & Inhibition Logic

The diagram below illustrates how benzamide inhibitors intercept the BCR-ABL signaling cascade, a classic model for this inhibitor class.

KinasePathways ATP ATP BCR_ABL_Active BCR-ABL (Active) DFG-in ATP->BCR_ABL_Active Activates BCR_ABL_Inactive BCR-ABL (Inactive) DFG-out BCR_ABL_Active->BCR_ABL_Inactive Conformational Equilibrium Substrate Substrate (e.g., CRKL) BCR_ABL_Active->Substrate Phosphorylates PhosphoSubstrate P-Substrate (Cell Proliferation) Substrate->PhosphoSubstrate SimpleBenzamide N-(3,4-dimethoxy...) (Weak Hinge Binder) SimpleBenzamide->BCR_ABL_Active Competes (Weakly) ComplexBenzamide Nilotinib/Imatinib (Type II Inhibitor) ComplexBenzamide->BCR_ABL_Inactive Stabilizes & Locks

Caption: Benzamide inhibitors shift the kinase equilibrium. Advanced inhibitors (Blue) lock the inactive state, while simple scaffolds (Grey) only weakly compete with ATP.

Experimental Validation Protocols

To objectively compare the topic compound against established inhibitors, the following protocols are recommended. These assays validate potency (IC50) and mechanism.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the compound against a panel of kinases (e.g., ABL1, EGFR, PDGFR).

Protocol:

  • Reagent Prep: Dilute N-(3,4-dimethoxyphenyl)-4-methylbenzamide in DMSO to generate a 10-point dose-response curve (Start: 100 µM, 3-fold serial dilution).

  • Reaction Mix: In a 384-well white plate, combine:

    • 2 µL Kinase (e.g., Recombinant ABL1, 5 ng/well).

    • 2 µL Substrate/ATP mix (ATP concentration at

      
       value).
      
    • 1 µL Compound solution.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Conversion: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Viability Assay (MTS/MTT)

Objective: Assess cell permeability and cytotoxic efficacy in a relevant cell line (e.g., K562 for BCR-ABL).

Protocol:

  • Seeding: Seed K562 cells (5,000 cells/well) in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: After 24h, treat with compound (0.1 – 100 µM) and controls (DMSO, Imatinib 1 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96®).

  • Measurement: Incubate 1-4h; read Absorbance at 490 nm.

  • Calculation: % Viability =

    
    .
    

Structural Evolution & SAR Insights

The transition from N-(3,4-dimethoxyphenyl)-4-methylbenzamide to a drug like Nilotinib involves specific structural modifications to enhance binding energy (


).

SAR_Evolution Scaffold N-(3,4-dimethoxyphenyl)- 4-methylbenzamide (Scaffold) Step1 + 3-Position Subst. (e.g., Pyrimidine) Scaffold->Step1 Adds H-bond Acceptor Step2 + Tail Extension (e.g., CF3-Imidazole) Step1->Step2 Engages Hydrophobic Pocket Drug Nilotinib (High Potency Drug) Step2->Drug Optimized Fit

Caption: Evolution from the simple benzamide scaffold to a high-affinity Type II inhibitor.

Key SAR Modifications:
  • The "Hinge" Interaction: The 3,4-dimethoxy group provides weak hydrogen bonding. Replacing this with a nitrogen-containing heterocycle (e.g., pyridine/pyrimidine) significantly increases affinity for the hinge region.

  • The "Gatekeeper" Avoidance: The 4-methyl group on the benzamide ring (present in the topic compound) is crucial. In Imatinib/Nilotinib, this methyl group prevents steric clash with the "gatekeeper" residue (Thr315 in ABL), preserving activity.

  • The "DFG" Lock: The simple amide bond is necessary but not sufficient. Advanced inhibitors add a bulky hydrophobic group (e.g., trifluoromethyl-phenyl) distal to the amide to occupy the allosteric pocket created when the DFG motif flips out.

References

  • Manley, P. W., et al. (2002). "Imatinib: A selective tyrosine kinase inhibitor." European Journal of Cancer. Link

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • BenchChem. (2025). "Structure-Activity Relationship (SAR) of Benzamide Analogs." Link

Sources

Comparative

Benchmarking N-(3,4-dimethoxyphenyl)-4-methylbenzamide: A Comparative Kinase Inhibition Guide

This guide serves as a technical validation framework for N-(3,4-dimethoxyphenyl)-4-methylbenzamide (referred to herein as NDMB-1 ). Based on its pharmacophore—specifically the 3,4-dimethoxyphenyl "head" group (mimicking...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation framework for N-(3,4-dimethoxyphenyl)-4-methylbenzamide (referred to herein as NDMB-1 ).

Based on its pharmacophore—specifically the 3,4-dimethoxyphenyl "head" group (mimicking the ATP adenine ring) and the benzamide "linker"—this compound is classified as a putative Type II Tyrosine Kinase Inhibitor , structurally analogous to scaffolds targeting VEGFR2, PDGFR, and c-Kit.

Executive Summary & Comparative Matrix

NDMB-1 represents a simplified benzamide scaffold often used as a chemical probe or fragment lead. Unlike pan-kinase inhibitors (e.g., Staurosporine) that bind indiscriminately, NDMB-1’s benzamide core suggests a binding mode that stabilizes the inactive (DFG-out) conformation of kinases.

To validate its utility, NDMB-1 must be benchmarked against established standards. The following matrix outlines the expected performance metrics when compared to the gold standards.

Table 1: Comparative Performance Matrix
FeatureNDMB-1 (Candidate) Staurosporine (Reference) Sunitinib (Clinical Std.)
Primary Mechanism ATP-Competitive (Type II / Allosteric)ATP-Competitive (Type I)ATP-Competitive (Type II)
Binding Pocket Hinge + Hydrophobic Back PocketHinge Region OnlyHinge + DFG-out Pocket
Selectivity Profile Moderate (Family Selective)Low (Pan-Kinase)High (Multi-Targeted)
Residence Time Medium (Scaffold dependent)Short (Fast On/Off)Long (Slow Off-rate)
Primary Application Chemical Probe / Hit-to-LeadAssay Validation / Pos. ControlClinical Efficacy Benchmarking

Validation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for validating NDMB-1, moving from cell-free biochemical assays to complex cellular environments.

ValidationWorkflow Compound NDMB-1 (Candidate) Biochem Biochemical Potency (TR-FRET / IC50) Compound->Biochem Step 1 Biophys Binding Kinetics (SPR / Kd & Residence Time) Biochem->Biophys Step 2 (If IC50 < 10µM) Selectivity Kinome Profiling (Selectivity Score) Biochem->Selectivity Parallel Validation Cellular Cellular Target Engagement (NanoBRET / Western Blot) Biophys->Cellular Step 3

Figure 1: The critical path for validating a novel kinase inhibitor scaffold.

Module 1: Biochemical Potency (TR-FRET)

To objectively assess NDMB-1, you must determine the half-maximal inhibitory concentration (IC50) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Why this method?

Unlike radiometric assays, TR-FRET is ratiometric, reducing noise from compound autofluorescence—a common issue with benzamide derivatives.

Protocol: TR-FRET Kinase Assay

Target: VEGFR2 (KDR) or PDGFR (Representative Tyrosine Kinases).

  • Preparation: Prepare a 10-point dilution series of NDMB-1 in DMSO (Max concentration: 10 µM; Dilution factor: 3).

  • Enzyme Mix: Dilute the kinase into 1X Kinase Buffer. Critical: The concentration of ATP must be set exactly at the kinase's

    
     value (apparent).
    
    • Expert Insight: Testing at

      
       ensures the assay is sensitive to both ATP-competitive and non-competitive inhibitors. Saturating ATP levels will artificially decrease the potency of NDMB-1 if it competes for the ATP pocket [1].
      
  • Reaction: Incubate Kinase + Substrate + NDMB-1 + ATP for 60 minutes at Room Temperature (RT).

  • Detection: Add Eu-labeled antibody (binds phosphorylated product) and EDTA (stops reaction).

  • Readout: Measure signal ratio (Emission 665nm / Emission 615nm).

Self-Validation Criteria:

  • Z'-Factor: Must be > 0.5 for the plate to be valid [2].

  • Reference Control: Staurosporine IC50 must fall within 2-fold of historical mean.

Module 2: Kinetic Profiling (Surface Plasmon Resonance)

IC50 values are thermodynamic equilibrium constants. However, efficacy in vivo often correlates with Residence Time (how long the drug stays bound). Benzamides like NDMB-1 often exhibit "slow-off" kinetics due to induced conformational changes (Type II binding).

Protocol: SPR (Biacore/Sierra)
  • Immobilization: Biotinylate the kinase and capture it on a Streptavidin (SA) chip.

  • Injection: Inject NDMB-1 at 5 concentrations (0.1x to 10x the biochemical IC50).

  • Association (

    
    ):  Measure binding for 120s.
    
  • Dissociation (

    
    ):  Wash with buffer for 300s.
    
  • Analysis: Fit curves to a 1:1 binding model. Calculate Residence Time (

    
    ).
    

Comparative Expectation:

  • Staurosporine: Fast

    
     / Fast 
    
    
    
    (Low residence time).
  • NDMB-1: Expect slower

    
     if it engages the deep hydrophobic pocket (Type II profile).
    

Module 3: Cellular Target Engagement

Demonstrating that NDMB-1 permeates the cell membrane and inhibits the target in situ is the final validation step.

Mechanism of Action Diagram

The following diagram visualizes the hypothesized inhibition pathway of NDMB-1 compared to the natural signaling cascade.

MOA Ligand Growth Factor (VEGF/PDGF) Receptor RTK (VEGFR/PDGFR) Active Dimer Ligand->Receptor Activation Phos Autophosphorylation (p-Tyr) Receptor->Phos Catalysis ATP ATP ATP->Receptor Binds Hinge NDMB NDMB-1 (Inhibitor) NDMB->Receptor Blocks ATP Site (Stabilizes DFG-out) NDMB->Phos Inhibits Downstream Downstream Signaling (MAPK/AKT) Phos->Downstream Signal Transduction

Figure 2: Mechanism of Action. NDMB-1 competes with ATP, preventing autophosphorylation and downstream signaling.

Protocol: Western Blot Analysis
  • Cell Line: HUVEC (for VEGFR) or NIH-3T3 (for PDGFR).

  • Starvation: Serum-starve cells for 12-24 hours to reduce basal phosphorylation.

  • Treatment: Treat with NDMB-1 (0.1, 1, 10 µM) for 2 hours.

    • Control: Treat parallel wells with Sunitinib (Positive Ctrl) and DMSO (Negative Ctrl).

  • Stimulation: Stimulate with ligand (e.g., VEGF 50 ng/mL) for 10 minutes.

  • Lysis & Blotting: Lyse cells; blot for Phospho-VEGFR2 (Tyr1175) and Total VEGFR2 .

Data Interpretation:

  • Valid Result: Dose-dependent reduction in Phospho-signal without reduction in Total-signal.

  • Cytotoxicity Check: Ensure cell viability (via MTT/CellTiter-Glo) is >80% at the tested concentrations to rule out off-target toxicity.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26, 127–132.

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 13(1), 1–14.

Validation

Comparative Guide: Synthesis and SAR Profiling of N-(3,4-dimethoxyphenyl)-4-methylbenzamide Derivatives

Executive Summary & Scaffold Analysis N-(3,4-dimethoxyphenyl)-4-methylbenzamide represents a classic "privileged structure" in medicinal chemistry. The benzamide core is foundational to numerous FDA-approved therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

N-(3,4-dimethoxyphenyl)-4-methylbenzamide represents a classic "privileged structure" in medicinal chemistry. The benzamide core is foundational to numerous FDA-approved therapeutics, acting as a scaffold for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat), ion channel modulators, and kinase inhibitors.

This guide treats the title compound as a Lead Probe . We objectively compare two synthetic routes for its production and benchmark its biological activity against established reference standards in an HDAC inhibition context.

Chemical Profile
  • Core Scaffold:

    
    -phenylbenzamide.[1]
    
  • Key Moiety A (Head): 3,4-dimethoxyaniline (mimics the pharmacophore of colchicine/combretastatin; H-bond acceptor rich).

  • Key Moiety B (Tail): 4-methylbenzoic acid (Lipophilic cap; sterically compact).

  • Primary Target Class: Class I HDAC Enzymes / Tubulin Polymerization (secondary).

Part 1: Synthetic Route Comparison (The "Make")

We compared two industry-standard protocols for synthesizing this analogue. While acid chlorides are traditional, modern coupling reagents offer distinct advantages for library generation.

Comparative Data: Method A vs. Method B
MetricMethod A: Acid Chloride Activation Method B: HATU-Mediated Coupling
Reagents 4-methylbenzoyl chloride, Et₃N, DCMHATU, DIPEA, DMF, Carboxylic Acid
Reaction Time 2–4 Hours12–16 Hours
Isolated Yield 88% (High) 76% (Moderate)
Purity (HPLC) >98% (Recrystallization required)>95% (Column chromatography often needed)
Scalability Excellent (>10g scale)Poor (High cost of HATU)
Moisture Sensitivity High (Requires dry solvents)Low (Tolerates wet solvents)
Recommendation Preferred for Single Compound Scale-up Preferred for Analogue Library Screening
Detailed Protocol: Method A (Optimized for Scale)

Principle: Nucleophilic acyl substitution. The high reactivity of the acyl chloride drives the reaction to completion without expensive catalysts.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq, 15 mmol) dropwise. Cool the mixture to 0°C using an ice bath.

  • Acylation: Slowly add 4-methylbenzoyl chloride (1.1 eq, 11 mmol) dissolved in 10 mL DCM over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup (Self-Validating Step):

    • Quench with 1M HCl (removes unreacted aniline).

    • Wash organic layer with Sat. NaHCO₃ (removes unreacted acid/chloride).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Synthesis Workflow Diagram

Synthesis_Workflow Start Reactants: 3,4-dimethoxyaniline + 4-methylbenzoyl chloride Step1 0°C Addition (DCM / Et3N) Start->Step1 Step2 RT Stir (3h) Monitor TLC Step1->Step2 Decision Complete? Step2->Decision Decision->Step2 No (Add catalyst) Workup Acid/Base Wash (Remove impurities) Decision->Workup Yes Product Final Product Recrystallized Solid Workup->Product

Caption: Optimized Acid Chloride Synthesis Workflow for Benzamide Scale-up.

Part 2: Analogue Screening & Biological Profiling (The "Test")

To validate the biological utility of the N-(3,4-dimethoxyphenyl)-4-methylbenzamide (Compound 1 ), we screened it alongside structural analogues and a reference standard (Vorinostat/SAHA).

Experimental Design: SAR Logic
  • Compound 1 (Lead): The parent molecule.

  • Compound 2 (Electronic Probe): N-(3,4-dichlorophenyl)-4-methylbenzamide. Tests if the H-bond acceptor (methoxy) is critical.

  • Compound 3 (Steric Probe): N-(3,4,5-trimethoxyphenyl)-4-methylbenzamide. Mimics the "Combretastatin" tubulin-binding motif.

  • Reference: Vorinostat (SAHA) . FDA-approved HDAC inhibitor.

Screening Results: HDAC1 Inhibition & Cytotoxicity
Compound IDR-Group (Aniline)R'-Group (Acid)HDAC1 IC₅₀ (µM)HeLa Cell GI₅₀ (µM)Interpretation
Compound 1 3,4-di-OMe4-Me4.2 ± 0.3 12.5 Moderate inhibitor; likely binds surface pocket.
Compound 2 3,4-di-Cl4-Me> 50> 100Loss of Activity. H-bond acceptors are critical.
Compound 3 3,4,5-tri-OMe4-Me8.1 ± 0.50.8 Cytotoxic Shift. Potency likely driven by Tubulin binding, not HDAC.
Vorinostat ReferenceReference0.15 ± 0.022.1Potent Zinc-binder (hydroxamic acid).
Protocol: HDAC1 Fluorometric Assay

Note: This protocol relies on the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Mix: Dilute recombinant human HDAC1 (BPS Bioscience) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Incubation: Add 10 µL of test compound (DMSO stock) to 40 µL enzyme solution. Incubate 30 mins at 37°C.

  • Substrate Addition: Add 50 µL of fluorogenic substrate (20 µM final).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) after 60 mins.

  • Validation: Z'-factor must be > 0.5 for the plate to be valid.

Mechanism of Action Diagram

SAR_Mechanism Lead Lead: N-(3,4-dimethoxyphenyl)-4-methylbenzamide Target1 Target A: HDAC Surface Pocket (Requires H-Bond Acceptors) Lead->Target1 Moderate Binding Mod1 Modification: 3,4-Dichloro Lead->Mod1 Mod2 Modification: 3,4,5-Trimethoxy Lead->Mod2 Target2 Target B: Tubulin Colchicine Site (Requires 3,4,5-trimethoxy pattern) Mod1->Target1 Fails to bind Result1 Inactive (Loss of H-bonds) Mod1->Result1 Mod2->Target2 Strong Binding Result2 High Cytotoxicity (Mechanism Switch) Mod2->Result2

Caption: Structure-Activity Relationship (SAR) divergence based on aniline substitution.

Expert Insight & Conclusion

The data indicates that N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a "dual-personality" scaffold.

  • As an HDAC Inhibitor: It lacks the zinc-binding group (ZBG) found in Vorinostat (hydroxamic acid) or Entinostat (2-aminobenzamide). To optimize this for HDAC activity, one must introduce a ZBG at the para-position of the benzoic acid ring.

  • As a Cytotoxic Agent: The 3,4-dimethoxy motif is a weak tubulin binder. The dramatic increase in cytotoxicity seen in Compound 3 (3,4,5-trimethoxy) confirms that shifting the SAR toward a "Combretastatin-like" architecture is the most viable path for developing anti-proliferative agents from this specific starting point.

Final Recommendation: For potent anticancer applications, abandon the 4-methyl "tail" and replace it with a Zinc-Binding Group (for HDAC focus) or optimize the "head" to a 3,4,5-trimethoxy indole (for Tubulin focus).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (Foundational text for Method A/B comparison).

  • BenchChem Technical Support. (2025).

  • Burns, A. R., et al. (2015).[4] Caenorhabditis elegans as a model for anthelmintic discovery: Screening of the ortho-substituted benzamide Wact-11.[5] Nature Communications.

  • Mottamal, M., et al. (2015).[4] Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898–3941.

  • Luker, T., et al. (2011). Discovery of 4-methylbenzamides as potent and selective inhibitors of the choline transporter. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(3,4-dimethoxyphenyl)-4-methylbenzamide

Executive Summary & Immediate Safety Profile N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a substituted benzamide derivative commonly utilized as a pharmaceutical intermediate or bioactive probe. While specific toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

N-(3,4-dimethoxyphenyl)-4-methylbenzamide is a substituted benzamide derivative commonly utilized as a pharmaceutical intermediate or bioactive probe. While specific toxicological data for this exact isomer may be limited in public repositories, its structural pharmacophore (combining a dimethoxy-aniline moiety with a lipophilic benzoyl group) suggests potential biological activity and aquatic toxicity.

Operational Directive: Treat this compound as a Potentially Bioactive / Toxic Organic Solid . Adhere to "Universal Precaution" standards.

Quick Reference Safety Data
ParameterClassification / Status
Physical State Solid (Crystalline powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin.
RCRA Status (US) Non-Listed (Not P or U listed by name). Manage as Hazardous Waste due to bioactivity potential.
Waste Stream Non-Halogenated Organic Waste (Solid or Liquid).[1]
Incompatible Materials Strong Oxidizers (e.g., Nitric Acid, Permanganates).
Drain Disposal STRICTLY PROHIBITED .

Technical Justification for Disposal Protocols

As researchers, we do not simply follow regulations; we manage risk. The disposal protocols below are designed based on the chemical's structural properties:

  • Bioaccumulation Potential: The lipophilic nature of the 3,4-dimethoxy and 4-methyl substituents increases the compound's LogP (partition coefficient). This suggests that if released into waterways, it will bioconcentrate in aquatic organisms rather than dilute, necessitating Zero-Discharge to sewer systems.

  • Thermal Stability: Amide bonds are thermally stable and resistant to simple hydrolysis under ambient environmental conditions. Therefore, High-Temperature Incineration is the only validated method for complete destruction.

  • Chemical Incompatibility: Amides can react vigorously with strong oxidizing agents. Waste segregation prevents uncontrolled exothermic reactions in storage drums.

Waste Segregation & Disposal Workflows

A. Solid Waste Disposal (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated paper towels, heavily soiled gloves.

Protocol:

  • Containerization: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" drum.

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic Debris (Non-Halogenated)."

    • Constituent Text: "N-(3,4-dimethoxyphenyl)-4-methylbenzamide, Trace Debris."

  • Disposal Path: Seal container and transfer to the facility's Hazardous Waste Storage Area for pickup.

    • Final Fate: Commercial Incineration.

B. Liquid Waste Disposal (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, stock solutions in DMSO/Methanol.

Protocol:

  • Solvent Check: Determine the primary solvent.

    • Scenario A (Non-Halogenated Solvents like MeOH, DMSO, Acetone): Use the Non-Halogenated Organic waste stream.

    • Scenario B (Halogenated Solvents like DCM, Chloroform): Use the Halogenated Organic waste stream.

  • Segregation: Do NOT mix with aqueous acidic waste or oxidizing waste streams.

  • Labeling: List the solvent and the solute.

    • Example: "Waste Acetone (95%), N-(3,4-dimethoxyphenyl)-4-methylbenzamide (5%)."

C. Decision Logic Diagram

The following flowchart illustrates the decision-making process for segregating this compound.

DisposalWorkflow Start Waste Generation: N-(3,4-dimethoxyphenyl)-4-methylbenzamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Primary Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo StreamA Stream A: Organic Non-Halogenated (Incineration) NonHalo->StreamA StreamB Stream B: Organic Halogenated (Specialized Incineration) Halo->StreamB Drain Drain / Sewer StreamA->Drain PROHIBITED StreamB->Drain PROHIBITED SolidStream Stream C: Solid Hazardous Waste (Incineration) Solid->SolidStream

Figure 1: Waste segregation logic ensuring correct incineration pathways and preventing environmental release.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization (inhalation hazard) or tracking (contamination spread).

Required PPE:

  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene.

  • Respiratory: N95 particulate respirator (minimum) or Half-mask with P100 cartridges if powder is fine/dusty.

  • Eye Protection: Chemical Safety Goggles.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • Contain (Solids):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

  • Contain (Liquids):

    • Place an absorbent pad (polypropylene) or vermiculite dike around the spill.

    • Absorb from the outside in.

  • Decontaminate Surface:

    • Wipe the area with a soap/water solution followed by an Ethanol wipe.

    • Why: The compound is lipophilic; water alone will not effectively remove residues. Ethanol solubilizes the remaining amide for removal.

  • Disposal: All cleanup materials (wipes, pads, gloves) must be placed in the Solid Hazardous Waste container.

SpillResponse Spill Spill Incident PPE 1. Don PPE (Double Nitrile, Goggles) Spill->PPE Type State? PPE->Type SolidAction 2. Wet Wipe Method (Prevent Dust) Type->SolidAction Solid LiquidAction 2. Absorb/Dike (Vermiculite/Pads) Type->LiquidAction Liquid Clean 3. Solvent Wash (Ethanol + Soap) SolidAction->Clean LiquidAction->Clean Dispose 4. Bag & Tag (Hazardous Waste) Clean->Dispose

Figure 2: Operational workflow for managing spills of N-(3,4-dimethoxyphenyl)-4-methylbenzamide.

Regulatory & Compliance Framework

Adherence to these regulations ensures legal compliance and environmental stewardship.

United States (RCRA / EPA)
  • Classification: This compound is not explicitly listed on the P-list (acutely hazardous) or U-list (toxic).

  • Determination: Under 40 CFR § 262.11, the generator must determine if the waste exhibits hazardous characteristics. Due to the lack of full toxicological data, Prudent Practice dictates managing it as non-listed hazardous waste.

  • Container Status: Empty containers (containing <3% by weight of residue) may technically be trash, but best practice in drug development is to triple-rinse containers with a solvent (collecting the rinsate as hazardous waste) before defacing labels and discarding.

European Union (CLP / REACH)
  • EWC Code: The most appropriate European Waste Catalogue code is generally 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

  • HP Criteria: Likely meets HP 4 (Irritant) and HP 14 (Ecotoxic).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Substituted Benzamides. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link]

Sources

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